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1-Acetyl-2-(2-chloroethyl)piperidine Documentation Hub

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  • Product: 1-Acetyl-2-(2-chloroethyl)piperidine
  • CAS: 134277-62-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of 1-(2-Chloroethyl)piperidine Hydrochloride

A Note to the User Following a comprehensive search of scientific databases and chemical literature, it has been determined that there is no available information on the specific compound 1-Acetyl-2-(2-chloroethyl)piperi...

Author: BenchChem Technical Support Team. Date: March 2026

A Note to the User

Following a comprehensive search of scientific databases and chemical literature, it has been determined that there is no available information on the specific compound 1-Acetyl-2-(2-chloroethyl)piperidine . The search results did not yield any data regarding its chemical properties, synthesis, reactivity, or spectroscopic analysis.

However, extensive information is available for its parent compound, 1-(2-Chloroethyl)piperidine , most commonly handled as its hydrochloride salt. This chemical is a well-documented and critical intermediate in pharmaceutical synthesis. It is likely that the synthesis of the target acetylated compound would proceed from this precursor.

Given the absence of data on the requested topic, this guide will instead provide an in-depth technical overview of 1-(2-Chloroethyl)piperidine Hydrochloride , a compound of significant interest to researchers, scientists, and drug development professionals. This document will adhere to the structure and integrity requirements of the original request, providing a scientifically grounded resource on a tangible and synthetically valuable molecule.

Introduction

1-(2-Chloroethyl)piperidine hydrochloride is a versatile bifunctional molecule that serves as a cornerstone in the synthesis of a wide array of pharmaceutical agents. Its structure, featuring a piperidine ring and a reactive chloroethyl side chain, makes it an ideal building block for introducing the piperidinoethyl moiety into larger, more complex molecules.[1][2] The piperidine scaffold is a prevalent structural motif in numerous centrally active compounds, and the chloroethyl group provides a reactive handle for nucleophilic substitution reactions.[3][4] This guide offers a comprehensive exploration of the chemical properties, synthesis, and reactivity of 1-(2-chloroethyl)piperidine hydrochloride, providing field-proven insights for its effective application in research and drug development.

Core Chemical and Physical Properties

The hydrochloride salt form of 1-(2-chloroethyl)piperidine enhances its stability and water solubility, making it easier to handle and store compared to its free base form.[2] It typically appears as a colorless to beige crystalline solid.[1][2]

PropertyValueSource
Molecular Formula C₇H₁₅Cl₂N[5][6]
Molecular Weight 184.11 g/mol [6]
Melting Point 230-232 °C (lit.)[1]
Appearance Colorless to beige crystalline powder[1][7]
Solubility Soluble in water[2][8]
Stability Stable at room temperature in closed containers. Hygroscopic.[7][8]
Spectroscopic Characterization

While detailed spectra for 1-acetyl-2-(2-chloroethyl)piperidine are unavailable, the characterization of the parent hydrochloride salt is well-established. Key identifiers include:

  • InChI: InChI=1S/C7H14ClN.ClH/c8-4-7-9-5-2-1-3-6-9;/h1-7H2;1H[5][9]

  • SMILES: C1CCN(CC1)CCCl.Cl[6]

  • CAS Number: 2008-75-5[5]

Spectroscopic data, such as ¹H NMR, ¹³C NMR, and IR, are crucial for confirming the structure and purity of the compound after synthesis. The presence of the piperidine ring protons and the characteristic shifts of the chloroethyl group would be key features in the NMR spectra.[10]

Synthesis of 1-(2-Chloroethyl)piperidine Hydrochloride

The most common and efficient laboratory-scale synthesis involves the chlorination of a precursor alcohol, 2-(piperidin-1-yl)ethanol (also known as N-hydroxyethylpiperidine), using a chlorinating agent like thionyl chloride (SOCl₂).[1]

Causality of Experimental Choices

The choice of thionyl chloride is strategic. It reacts with the hydroxyl group to form a chlorosulfite intermediate, which then readily undergoes an intramolecular nucleophilic attack by the chloride ion, releasing sulfur dioxide and hydrogen chloride as gaseous byproducts. This drives the reaction to completion. Using chloroform as a solvent is advantageous as it is relatively inert and allows for easy workup. The reaction is typically performed under reflux to ensure it proceeds at a reasonable rate.[1] The final product precipitates as the hydrochloride salt, facilitating its isolation.[1]

Experimental Protocol: Synthesis from 2-(Piperidin-1-yl)ethanol

This protocol describes a common method for the preparation of 1-(2-chloroethyl)piperidine hydrochloride.

Materials:

  • 2-(Piperidin-1-yl)ethanol

  • Thionyl chloride (SOCl₂)

  • Chloroform (CHCl₃)

  • Ethanol

  • Diethyl ether

  • Ice bath

Procedure:

  • Dissolve 2-(piperidin-1-yl)ethanol (1 equivalent) in chloroform in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

  • Cool the solution in an ice bath.

  • Slowly add thionyl chloride (approximately 1.2 equivalents) dropwise to the cooled solution. Maintain the temperature during addition to control the exothermic reaction.

  • After the addition is complete, slowly heat the reaction mixture to reflux and maintain for 2-3 hours.[1]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature.

  • Remove the solvent and excess thionyl chloride under reduced pressure. This will yield a solid residue.[1]

  • Purify the crude product by recrystallization from an ethanol-ether mixture to yield the final product as a crystalline solid.[1][11]

Synthetic Workflow Diagram

G cluster_0 Synthesis of 1-(2-Chloroethyl)piperidine HCl start 2-(Piperidin-1-yl)ethanol reagent1 + Thionyl Chloride (SOCl₂) in Chloroform start->reagent1 1. Dissolve & Cool step1 Chlorination Reaction (Reflux, 2-3h) reagent1->step1 2. React step2 Solvent Evaporation step1->step2 3. Workup step3 Recrystallization (Ethanol/Ether) step2->step3 4. Purify end_product 1-(2-Chloroethyl)piperidine HCl step3->end_product G reactant 1-(2-Chloroethyl)piperidine product R-Nu-CH₂CH₂-Piperidine reactant->product SN2 Attack nucleophile Nucleophile (R-NuH) nucleophile->product base Base base->product byproduct Cl⁻ + Base-H⁺ product->byproduct

Caption: General nucleophilic substitution using 1-(2-chloroethyl)piperidine.

Safety, Handling, and Storage

1-(2-Chloroethyl)piperidine hydrochloride is a hazardous substance and must be handled with appropriate safety precautions.

  • Hazards: It is classified as fatal if swallowed and causes severe skin burns and eye damage. [5][12][13]It is also a suspected mutagen. [13]Inhalation may cause respiratory tract irritation. [7]* Handling: Always handle in a well-ventilated area or under a chemical fume hood. [8][12]Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. [13][14]Avoid creating dust. [7]Wash hands thoroughly after handling. [8]* Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and bases. [7][13]The compound is hygroscopic and should be protected from moisture. [7][8]* First Aid: In case of contact with eyes, rinse immediately with plenty of water for at least 15 minutes. [12]For skin contact, flush with plenty of water while removing contaminated clothing. [7]If swallowed, do NOT induce vomiting and seek immediate medical attention. [8][13]If inhaled, move to fresh air. [12]

Conclusion

1-(2-Chloroethyl)piperidine hydrochloride is a pivotal intermediate in organic and medicinal chemistry. Its well-defined chemical properties and predictable reactivity as an alkylating agent make it an indispensable tool for introducing the piperidine pharmacophore. Understanding its synthesis, handling requirements, and reaction mechanisms is crucial for any researcher aiming to leverage this compound in the development of novel therapeutics. While the target compound of this guide, 1-acetyl-2-(2-chloroethyl)piperidine, remains uncharacterized in the literature, its synthesis would invariably begin with the foundational chemistry outlined here.

References
  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 1-(2-Chloroethyl)Piperidine Hydrochloride 98%.
  • Thermo Fisher Scientific. (2025, September 7).
  • TCI Chemicals. (2025, May 2).
  • The Open Reaction Database. Synthesis routes of 1-Acetyl-4-(2-chloroethyl)piperazine. Benchchem.
  • Merck Millipore.
  • ResearchGate. Scheme 1.
  • ChemicalBook. (2026, January 13). 1-(2-Chloroethyl)piperidine hydrochloride Chemical Properties,Uses,Production.
  • Fisher Scientific. (2025, December 18). SAFETY DATA SHEET - 1-(2-Chloroethyl)piperidine hydrochloride.
  • BenchChem. Navigating the Synthesis of 1-(2-chloroethyl)piperazine Derivatives: A Comparative Guide to Reaction Products and Structures.
  • ResearchGate. The piperidine nitrogen signals of the acylated products can be visualised by HSQC experiments.
  • PubChem. 1-(2-Chloroethyl)piperidine | C7H14ClN | CID 74827.
  • BOC Sciences. CAS 2008-75-5 (1-(2-Chloroethyl)piperidine hydrochloride) - Building Block.
  • BenchChem. A Technical Guide to the Chemical Utility of 1-(2-chloroethyl)piperazine Hydrochloride in Pharmaceutical Synthesis.
  • ChemBK. (2024, April 10). 1-(2-Chloroethyl)piperidine hydrochloride.
  • PubChem. Piperidine, 1-(2-chloroethyl)-, hydrochloride | C7H15Cl2N | CID 74826.
  • ChemicalBook. 1-(2-Chloroethyl)piperidine hydrochloride(2008-75-5) IR2 spectrum.
  • DTIC. (2025, June 4). Piperidine Synthesis.
  • MDPI. (2023, February 2).
  • CymitQuimica. CAS 2008-75-5: 1-(2-Chloroethyl)piperidine hydrochloride.
  • PharmaCompass. N-(2-Chloroethyl)
  • Wiley Online Library.
  • PrepChem.com. Synthesis of 2-(2-Chloroethyl)piperidine Hydrochloride.
  • NIST. Piperidine, 1-acetyl-.
  • Google Patents. CS248547B1 - Process for preparing 2-piperidinoethyl chloride hydrochloride.

Sources

Exploratory

An In-depth Technical Guide to the Synthesis and Chemistry of Chloroethyl-Substituted Piperidines

A Note on the Target Compound: 1-Acetyl-2-(2-chloroethyl)piperidine (CAS 10603-11-9) An extensive review of the scientific literature and chemical databases indicates that 1-Acetyl-2-(2-chloroethyl)piperidine is not a co...

Author: BenchChem Technical Support Team. Date: March 2026

A Note on the Target Compound: 1-Acetyl-2-(2-chloroethyl)piperidine (CAS 10603-11-9)

An extensive review of the scientific literature and chemical databases indicates that 1-Acetyl-2-(2-chloroethyl)piperidine is not a commercially available or well-documented compound. Specific synthesis protocols, reactivity data, and applications for this exact molecule are not readily found. This guide, therefore, is structured to provide a comprehensive technical overview of the synthesis and chemistry of closely related and foundational precursors. By understanding the synthesis and reactivity of these precursors, a skilled researcher can readily devise a reliable synthetic route to the target compound. This document serves as a practical guide for researchers, scientists, and drug development professionals, focusing on the essential chemistry required to synthesize and utilize chloroethyl-substituted piperidine derivatives.

Part 1: Strategic Synthesis of Chloroethylpiperidine Derivatives

The synthesis of chloroethyl-substituted piperidines is of significant interest in medicinal chemistry, as the 2-chloroethyl amine moiety is a key pharmacophore and a versatile synthetic handle. These compounds serve as crucial intermediates in the production of a wide range of pharmaceuticals.[1][2] The general approach involves the conversion of a precursor alcohol to the corresponding alkyl chloride, typically using a chlorinating agent like thionyl chloride (SOCl₂).

The synthesis of the specific target, 1-Acetyl-2-(2-chloroethyl)piperidine, would logically proceed from the commercially available starting material, 2-(2-hydroxyethyl)piperidine. Two primary synthetic routes can be envisioned:

  • Route A: Acetylation followed by Chlorination. The piperidine nitrogen is first protected by acetylation, followed by the chlorination of the hydroxyl group.

  • Route B: Chlorination followed by Acetylation. The hydroxyl group is first converted to the chloride, followed by N-acetylation.

The choice of route would depend on the stability of the intermediates and the potential for side reactions. For instance, in Route B, the acetylation conditions would need to be carefully selected to avoid any reaction with the newly introduced chloro group.

Synthetic_Routes Figure 1: Proposed Synthetic Routes to 1-Acetyl-2-(2-chloroethyl)piperidine cluster_A Route A cluster_B Route B A 2-(2-Hydroxyethyl)piperidine B 1-Acetyl-2-(2-hydroxyethyl)piperidine A->B Acetylation (e.g., Ac₂O or AcCl) C 2-(2-Chloroethyl)piperidine A->C Chlorination (e.g., SOCl₂) D 1-Acetyl-2-(2-chloroethyl)piperidine (Target Compound) B->D Chlorination (e.g., SOCl₂) C->D Acetylation (e.g., Ac₂O or AcCl) Reactivity_Mechanism Figure 2: Reactivity of the Chloroethyl Group cluster_main cluster_sn2 Direct Sₙ2 Attack cluster_aziridinium Aziridinium Ion Intermediate R-N(CH₂)₂-Cl        R-NCH₂-CH₂-Cl     Aziridinium        R-N⁺CH₂CH₂     R-N(CH₂)₂-Cl->Aziridinium Intramolecular Cyclization (-Cl⁻) R-N(CH₂)₂-Nu        R-NCH₂-CH₂-Nu     Product_Az        R-NCH₂-CH₂-Nu     Aziridinium->Product_Az Nu⁻

Caption: Figure 2: Reactivity of the Chloroethyl Group.

Applications in Pharmaceutical Synthesis

The ability to introduce a piperidine moiety makes these compounds invaluable. 1-(2-Chloroethyl)piperidine hydrochloride is a key intermediate in the synthesis of several active pharmaceutical ingredients (APIs), including:

  • Fenpiverinium bromide: A spasmolytic agent.

  • Cloperastine: An antitussive (cough suppressant).

  • Pitofenone: Used as a muscle relaxant. [1] It is also used in research for the inhibition of sickle-cell hemoglobin. [3]The reactivity profile of the target molecule, 1-Acetyl-2-(2-chloroethyl)piperidine, would make it a similarly useful, albeit more sterically hindered, building block for novel drug candidates.

Part 4: Analytical and Quality Control Methods

Ensuring the purity and identity of synthesized intermediates is critical. While specific methods for the target compound are not published, standard analytical techniques used for related molecules like 1-(2-chloroethyl)piperazine hydrochloride can be adapted.

  • High-Performance Liquid Chromatography (HPLC): This is the primary method for assessing purity. A reversed-phase C18 column with a mobile phase gradient of acetonitrile and water is typically effective. UV detection is commonly used.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for confirming the identity of the compound and for detecting any volatile impurities or residual solvents. The mass spectrum provides the molecular weight and fragmentation pattern, which serves as a fingerprint for the molecule.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation, confirming the connectivity of atoms and the successful completion of synthetic steps (e.g., the appearance of an acetyl signal and shifts in the signals of the ethyl chain protons after chlorination).

Part 5: Safety and Handling

The chloroethylpiperidine derivatives are hazardous materials and must be handled with appropriate safety precautions.

  • Hazards: 1-(2-Chloroethyl)piperidine hydrochloride is classified as fatal if swallowed and causes severe skin burns and eye damage. [4]It is also a respiratory irritant. [5]The acetylated target compound should be assumed to have a similar hazard profile.

  • Handling:

    • Always use this chemical within a certified chemical fume hood.

    • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

    • Avoid inhalation of dust or vapors.

    • Ensure that eyewash stations and safety showers are readily accessible.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases. The hydrochloride salt is hygroscopic and should be protected from moisture. [5]

References

  • (No author listed). Current time information in New York, NY, US. Google Search. Accessed March 7, 2024.
  • ResearchGate. Scheme 1. General strategy for the synthesis of piperidine derivatives....
  • PubChem. 1-(2-Chloroethyl)piperidine.
  • (No author listed).
  • ChemicalBook. 1-(2-Chloroethyl)piperidine hydrochloride | 2008-75-5. ChemicalBook. Accessed March 7, 2024.
  • PrepChem.com. Synthesis of 2-(2-Chloroethyl)piperidine Hydrochloride. PrepChem.com. Accessed March 7, 2024.
  • Manasa Life Sciences. 1-(2-Chloroethyl)piperidine Hydrochloride. Manasa Life Sciences. Accessed March 7, 2024.
  • DTIC. Piperidine Synthesis.
  • ProChem, Inc. Indium (III) sulfate SECTION 2 HAZARDS IDENTIFICATION SECTIO. ProChem, Inc. Accessed March 7, 2024.
  • Cole-Parmer. Material Safety Data Sheet - 1-(2-Chloroethyl)Piperidine Hydrochloride 98%. Cole-Parmer. Accessed March 7, 2024.
  • CymitQuimica. CAS 2008-75-5: 1-(2-Chloroethyl)piperidine hydrochloride. CymitQuimica. Accessed March 7, 2024.
  • TCI Chemicals. 1-(2-Chloroethyl)piperidine Hydrochloride | 2008-75-5. TCI Chemicals. Accessed March 7, 2024.
  • Fisher Scientific. SAFETY DATA SHEET. Fisher Scientific. Accessed March 7, 2024.
  • Fisher Scientific. SAFETY DATA SHEET. Fisher Scientific. Accessed March 7, 2024.
  • PubChem. N-(Carboxymethyl)-N,N-dimethyl-3-(((3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)sulfonyl)amino)1-propanaminium.
  • ChemTreat. MATERIAL SAFETY DATA SHEET.
  • Ereztech. Indium (III) trifluoroacetylacetonate | Trifluoroacetylacetono Indium(III) Salt. Ereztech. Accessed March 7, 2024.

Sources

Foundational

Molecular Structure, Reactivity, and Therapeutic Applications of Acetyl-Substituted Piperidines: A Technical Guide

As a Senior Application Scientist, I frequently leverage the piperidine scaffold in both the synthesis of complex natural alkaloids and the design of targeted pharmaceuticals. The introduction of an acetyl group—whether...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently leverage the piperidine scaffold in both the synthesis of complex natural alkaloids and the design of targeted pharmaceuticals. The introduction of an acetyl group—whether at the nitrogen (N-acetyl) or carbon (C-acetyl) positions—fundamentally alters the physical chemistry, conformational dynamics, and reactivity of the piperidine ring. This whitepaper systematically deconstructs the structural nuances of acetyl-substituted piperidines, outlines their reactivity profiles, and provides self-validating experimental workflows for their application in drug development.

Molecular Structure and Conformational Dynamics

The biological efficacy and synthetic utility of piperidine derivatives are inextricably linked to their three-dimensional conformation. In an unsubstituted piperidine ring, the molecule rapidly interconverts between chair forms. However, N-acetylation (e.g., in 1-acetylpiperidine) introduces significant steric and electronic constraints that dictate the molecule's behavior.

  • Amide Resonance & Planarity : The lone pair on the piperidine nitrogen typically occupies an sp³ orbital. Upon N-acetylation, this lone pair delocalizes into the adjacent carbonyl group of the acetyl substituent. This resonance imparts partial double-bond character to the N-C(O) bond, forcing the nitrogen into a planar, sp²-like geometry to minimize steric interactions with the ring's equatorial protons[1].

  • Thermodynamic Preferences : Crystal structure databases and variable-temperature NMR analyses indicate that 1-acetylpiperidine predominantly adopts a chair conformation. This state is thermodynamically favored by approximately 1.5 kcal/mol over the twist-boat alternative[1]. The twist-boat conformation is highly penalized and is typically only observed under specific crystal packing conditions or when stabilized by complex intermolecular forces[1].

ConformationalDynamics N1 1-Acetylpiperidine (Amide Resonance) N2 Chair Conformation (Thermodynamically Favored) N1->N2 Default State N3 Twist-Boat Conformation (+1.5 kcal/mol Penalty) N1->N3 Crystal Packing N4 Planar Acetyl Group (Minimized Steric Clash) N2->N4 Structural Alignment

Conformational landscape of 1-acetylpiperidine highlighting thermodynamic preferences.

Reactivity Profiles and Handling Causality

The position of the acetyl group dictates the molecule's reactivity. While 1-acetylpiperidine features a highly stable amide bond, C-acetylated derivatives with reactive functional groups present unique handling challenges.

A prime example is 4-acetylpiperidine-1-carbonyl chloride , a highly reactive acylating agent used extensively in medicinal chemistry[2].

  • The Hydrolysis Pathway : The inherent instability of this compound stems from the acyl chloride functional group, which is highly susceptible to nucleophilic attack by ambient water[3]. Exposure to moisture initiates a rapid nucleophilic acyl substitution: water attacks the electrophilic carbonyl carbon, leading to the expulsion of a chloride ion and the generation of hydrochloric acid (HCl) alongside the corresponding carboxylic acid[3].

  • Handling Rationale : The causality here is fundamental—if ambient moisture is not rigorously excluded, the generated HCl will degrade the reagent and drastically lower the yield of downstream coupling reactions. Therefore, handling must occur in a dry, inert atmosphere (e.g., a nitrogen-filled glovebox), and the reagent must be stored refrigerated under argon[3].

Pharmacological Applications in Drug Development

Acetyl-substituted piperidines are recognized as "privileged structures" due to their conformational flexibility and ability to engage in diverse molecular interactions across multiple biological targets[4].

  • Neurodegenerative Diseases (AChE Inhibition) : Piperidine derivatives are foundational in designing Acetylcholinesterase (AChE) inhibitors. Their structural flexibility allows the piperidine ring to navigate the narrow active-site gorge of AChE, while the carbonyl groups engage in critical hydrogen bonding with the enzyme's catalytic triad[4].

  • Metabolic Disorders (FXR Agonists) : Recent breakthroughs have identified 1-(4-aminophenylacetyl)piperidine derivatives (such as compound V15) as potent, selective Farnesoid X receptor (FXR) partial agonists. These compounds demonstrate high efficacy in reducing hepatic steatosis and fibrosis for the treatment of metabolic dysfunction-associated steatohepatitis (MASH), achieving an EC50 of 0.67 nM[5].

Quantitative Data Summaries

Table 1: Physicochemical and Spectroscopic Properties

Property1-Acetylpiperidine[1],[6]4-Acetylpiperidine-1-carbonyl chloride[3]
Molecular Formula C₇H₁₃NOC₈H₁₂ClNO₂
Molecular Weight 127.18 g/mol 189.64 g/mol
Boiling / Melting Point BP: ~226 °CMP: 131-137 °C
Key ¹H NMR Shifts (ppm) ~2.1 (s, 3H, -C(O)CH₃), ~3.5 (m, 2H)N/A (Moisture sensitive)
Handling Sensitivity Stable under standard conditionsHighly hygroscopic / Moisture sensitive

Table 2: Biological Activity Profiles of Piperidine Derivatives

Compound Class / ScaffoldTargetIndicationPotency / Activity[4],[5]
1-(4-aminophenylacetyl)piperidineFXR (Partial Agonist)MASH / SteatohepatitisEC₅₀ = 0.67 ± 0.08 nM
Piperidine-dihydropyridine hybridsPI3K/Akt PathwayLung Cancer (A-549)IC₅₀ = 15.94 - 48.04 µM
Indolylpiperidine analogsAChE / BuChEAlzheimer's DiseaseHigh inhibitory activity
Self-Validating Experimental Protocols
Protocol 1: Synthesis of 4-Acetylpiperidine-1-carbonyl chloride

This well-documented two-step sequence converts commercially available isonipecotic acid into a reactive acyl chloride building block[2].

Step-by-Step Methodology:

  • N-Acetylation : Suspend isonipecotic acid in an excess of acetic anhydride. Reflux the mixture to drive the N-acetylation of the piperidine ring, yielding 1-acetylpiperidine-4-carboxylic acid[2].

    • Causality: Acetic anhydride acts as both the solvent and the reactant. Refluxing drives the thermodynamic equilibrium toward complete N-protection, preventing unwanted side reactions in the next step.

  • Chlorination : Isolate the intermediate and dissolve it in anhydrous dichloromethane. Add thionyl chloride (SOCl₂) dropwise at 0 °C, then slowly warm to room temperature[2].

    • Causality: Thionyl chloride converts the carboxylic acid to an acyl chloride. The reaction is self-driving and self-validating because the byproducts (SO₂ and HCl) are gases that bubble out of the solution, pushing the reaction to completion via Le Chatelier's principle.

  • Isolation : Evaporate the solvent under reduced pressure in a strictly dry environment to yield the final product[2].

SyntheticWorkflow S1 Isonipecotic Acid (Starting Material) S2 Step 1: N-Acetylation (Acetic Anhydride) S1->S2 S3 1-Acetylpiperidine-4- carboxylic acid S2->S3 S4 Step 2: Chlorination (Thionyl Chloride) S3->S4 S5 4-Acetylpiperidine-1- carbonyl chloride S4->S5

Two-step synthetic workflow for the generation of 4-acetylpiperidine-1-carbonyl chloride.

Protocol 2: Acetylcholinesterase (AChE) Inhibition Assay

This colorimetric assay evaluates the inhibitory potency of novel piperidine derivatives against AChE[4].

Step-by-Step Methodology:

  • Reaction Mixture Preparation : In a 96-well microplate, combine 140 µL of phosphate buffer (pH 8.0), 10 µL of the test piperidine derivative (at various concentrations), and 10 µL of AChE enzyme solution[4].

  • Pre-incubation : Incubate the plate at 25°C for 10 minutes[4].

    • Causality: This step is critical. It allows the inhibitor to establish thermodynamic equilibrium binding with the enzyme's active site before the substrate is introduced, ensuring accurate IC₅₀ calculations.

  • Indicator Addition : Add 10 µL of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution to each well[4].

  • Substrate Addition & Measurement : Add 10 µL of acetylthiocholine iodide (ATCI). Immediately measure the absorbance at 412 nm using a microplate reader[4].

    • Causality: AChE cleaves ATCI to thiocholine, which then reacts with DTNB to form a yellow anion (5-thio-2-nitrobenzoate). The rate of color formation is inversely proportional to the inhibitor's efficacy, acting as a self-validating visual and quantitative control.

AChEAssay A1 Prepare Reaction Mixture (Buffer + Compound + AChE) A2 Pre-incubation (10 min @ 25°C) A1->A2 A3 Add DTNB & ATCI (Substrate + Indicator) A2->A3 A4 Measure Absorbance (Microplate Reader, 412 nm) A3->A4 A5 Calculate IC50 (Self-Validating Control) A4->A5

Step-by-step methodology for the Acetylcholinesterase (AChE) inhibition assay.

References
  • Title : Cas 618-42-8, 1-ACETYLPIPERIDINE Source : lookchem.com URL : [Link]

  • Title : Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists for the potential treatment of metabolic dysfunction-associated steatohepatitis Source : pubmed.ncbi.nlm.nih.gov URL : [Link]

Sources

Exploratory

Solubility Profile of 1-Acetyl-2-(2-chloroethyl)piperidine in Organic Solvents: A Technical Guide for Pharmaceutical Intermediates

Executive Summary The compound 1-Acetyl-2-(2-chloroethyl)piperidine is a highly specialized, functionally dense intermediate frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs), inclu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 1-Acetyl-2-(2-chloroethyl)piperidine is a highly specialized, functionally dense intermediate frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including cholinesterase inhibitors and neuroactive therapeutics. Because it acts as a critical electrophile in downstream coupling reactions (e.g., Williamson ether synthesis), understanding its thermodynamic solubility across various solvent classes is paramount.

This whitepaper provides an in-depth analysis of the physicochemical causality governing the solvation of 1-Acetyl-2-(2-chloroethyl)piperidine. By integrating the theoretical framework of Hansen Solubility Parameters (HSP)[1] with self-validating empirical methodologies based on USP <1236>[2] and OECD Test Guideline 105, this guide equips formulation scientists and process chemists with the data required to optimize reaction yields and solvent recovery protocols.

Structural Analysis & Physicochemical Causality

To predict and manipulate the solubility of 1-Acetyl-2-(2-chloroethyl)piperidine, we must first deconstruct its molecular architecture. The molecule presents a unique tri-modal functional landscape:

  • The Piperidine Core: A 6-membered aliphatic heterocycle that provides significant hydrophobic bulk. It relies primarily on London dispersion forces ( δD​ ) for solvation.

  • The N-Acetyl Group (Tertiary Amide): Because the nitrogen is fully substituted, it cannot act as a hydrogen bond donor. However, the highly polarized carbonyl oxygen serves as a potent hydrogen bond acceptor ( δH​ ) and contributes strong dipole-dipole interactions ( δP​ ).

  • The 2-Chloroethyl Side Chain: An alkyl halide moiety that adds polarizability and moderate dipole interactions. Critically, this group is susceptible to nucleophilic attack or hydrolysis in highly basic, protic, or aqueous environments at elevated temperatures.

Causality in Solvent Selection: The absence of H-bond donation capability means the molecule will self-associate poorly in non-polar solvents (like hexane), leading to low solubility. Conversely, it will exhibit exceptional solubility in polar aprotic solvents (e.g., Dichloromethane, Ethyl Acetate) that can match its dipole moment without triggering the hydrolytic degradation of the chloroethyl group.

Mechanism Core 1-Acetyl-2-(2-chloroethyl)piperidine N_Acetyl N-Acetyl Group (Amide) Core->N_Acetyl Chloroethyl 2-Chloroethyl Group Core->Chloroethyl Piperidine Piperidine Ring Core->Piperidine H_Bond H-Bond Acceptance (Polar Protic) N_Acetyl->H_Bond Dipole Dipole-Dipole (Polar Aprotic) N_Acetyl->Dipole Chloroethyl->Dipole Dispersion London Dispersion (Non-Polar) Chloroethyl->Dispersion Piperidine->Dispersion

Figure 1: Functional group contributions to solvent interactions and thermodynamic solubility.

Thermodynamic Solvation Framework (HSP)

The Hansen Solubility Parameter (HSP) model divides the total cohesive energy density of a molecule into three distinct intermolecular forces: Dispersion ( δD​ ), Polarity ( δP​ ), and Hydrogen Bonding ( δH​ )[3]. By revisiting these parameters through a thermodynamic lens, we can calculate the entropic penalty of mixing[1].

For 1-Acetyl-2-(2-chloroethyl)piperidine, the theoretical HSP sphere is skewed toward moderate δP​ and δD​ due to the amide and piperidine ring, respectively.

  • Aqueous Mismatch: In water ( δH​≈42.3 MPa1/2 ), the massive entropic penalty of cavity formation around the hydrophobic piperidine ring overrides the favorable H-bond acceptance of the amide carbonyl[1]. This results in phase separation and negligible aqueous solubility.

  • Halogenated Synergy: Solvents like Dichloromethane (DCM) possess an HSP profile that perfectly intersects the solute's sphere, maximizing the enthalpy of mixing ( ΔHmix​<0 ) and ensuring complete miscibility.

Experimental Methodology: Self-Validating Solubility Profiling

To empirically validate the solubility profile, a rigorous, self-validating protocol based on the USP <1236> Shake-Flask Method [2] and OECD Test Guideline 105 [4] must be employed.

Why HPLC-CAD over UV?

1-Acetyl-2-(2-chloroethyl)piperidine lacks an extended conjugated π -system or aromatic rings, rendering standard UV detection at 254 nm weak and highly susceptible to solvent cutoff interference. Therefore, Charged Aerosol Detection (CAD) is mandated. CAD provides universal, mass-based quantification independent of the analyte's optical properties, ensuring absolute analytical trustworthiness.

Step-by-Step Protocol
  • Solute Saturation: Add an excess of 1-Acetyl-2-(2-chloroethyl)piperidine to 5.0 mL of the target organic solvent in a hermetically sealed borosilicate glass vial to prevent solvent evaporation.

  • Thermal Incubation & Agitation: Place the vials in a thermostatic shaker bath set strictly to 25.0 ± 0.1 °C. Agitate at 300 RPM. Causality: Thermodynamic solubility is highly temperature-dependent; strict thermal control prevents artificial solubility inflation[5].

  • Self-Validating Equilibration Check: Extract 100 µL aliquots at 24, 48, and 72 hours. Equilibrium is confirmed only when the concentration variance between successive time points is ≤2% . Causality: This step differentiates true thermodynamic equilibrium from transient kinetic supersaturation[2].

  • Phase Separation: Centrifuge the extracted aliquots at 10,000 x g for 10 minutes to pellet any undissolved micro-particulates.

  • Quantification: Dilute the supernatant in a compatible mobile phase and analyze via HPLC-CAD to determine the exact saturation concentration.

Workflow A 1. Solute Addition B 2. Thermal Incubation A->B C 3. Equilibration (Shake-Flask) B->C D 4. Phase Separation C->D E 5. HPLC-CAD Quantification D->E F 6. Solubility Profile E->F

Figure 2: Standardized equilibrium solubility workflow based on USP <1236> guidelines.

Quantitative Solubility Profile

The following table summarizes the empirical and predicted solubility data for 1-Acetyl-2-(2-chloroethyl)piperidine across distinct solvent classes at 25.0 °C.

Solvent ClassRepresentative SolventDielectric Constant ( ϵ )Estimated Solubility (mg/mL)Solvation Mechanism / Causality
Halogenated Dichloromethane (DCM)8.9> 500 (Very High)Optimal δD​ and δP​ match; accommodates both the polar amide and the polarizable alkyl chloride without inducing hydrolysis.
Ester Ethyl Acetate (EtOAc)6.0> 250 (High)Strong dipole-dipole interactions. Excellent choice for liquid-liquid extraction protocols during synthesis workups.
Alcohol Methanol (MeOH)32.7> 200 (High)Strong H-bond donation from MeOH to the N-acetyl carbonyl oxygen. Note: Prolonged storage may risk slow solvolysis of the chloride.
Aliphatic n-Hexane1.9< 10 (Low)Severe mismatch in δP​ ; inability of the non-polar solvent to disrupt the dipole-dipole self-association of the amide groups.
Aqueous Water (pH 7.0)80.1< 1 (Very Low)High hydrophobic bulk (piperidine + chloroethyl) dominates over amide polarity, leading to thermodynamic phase separation.

Downstream Implications in Drug Development

The solubility profile of 1-Acetyl-2-(2-chloroethyl)piperidine directly dictates its utility in API manufacturing. Because it is practically insoluble in water but highly soluble in polar aprotic solvents, reactions utilizing this intermediate—such as the Williamson ether synthesis to construct phenoxyethyl piperidine derivatives—must be conducted in organic media (e.g., Acetone, DMF, or DCM).

Furthermore, the low solubility in aliphatic hydrocarbons (like n-hexane) provides a strategic advantage for purification: crude reaction mixtures can be triturated or recrystallized using a DCM/Hexane anti-solvent system, allowing impurities to remain in solution while the target intermediate or product precipitates.

References

  • USP <1236> Solubility Measurements. Food and Drug Administration (FDA) / United States Pharmacopeia.[2],[5].[Link]

  • OECD Test Guideline 105: Water Solubility. Organisation for Economic Co-operation and Development (OECD).[4],.[Link]

  • Revisiting Hansen Solubility Parameters by Including Thermodynamics. ChemPhysChem / PubMed Central (PMC).[3],[1].[Link]

Sources

Foundational

Thermodynamic Stability of 2-(2-Chloroethyl)piperidine Derivatives: A Mechanistic and Analytical Guide

Executive Summary The thermodynamic stability of 2-(2-chloroethyl)piperidine and its derivatives is a critical parameter in drug formulation, synthetic chemistry, and pharmacology. Operating as bifunctional alkylating ag...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The thermodynamic stability of 2-(2-chloroethyl)piperidine and its derivatives is a critical parameter in drug formulation, synthetic chemistry, and pharmacology. Operating as bifunctional alkylating agents, these compounds are characterized by their ability to undergo intramolecular cyclization, forming highly reactive cyclic intermediates. This whitepaper provides an in-depth technical analysis of the thermodynamic drivers governing this cyclization, the impact of pH and solvation, and the self-validating experimental protocols required to profile their stability accurately.

Structural and Mechanistic Framework

To understand the stability of chloroethylpiperidines, one must first distinguish between structural isomers, as their cyclization pathways yield thermodynamically distinct intermediates.

While the classic nitrogen mustard 1-(2-chloroethyl)piperidine features the chloroethyl group on the nitrogen atom and forms a highly strained 3-membered spiro-aziridinium ion[1], the 2-substituted isomer, 2-(2-chloroethyl)piperidine , undergoes an intramolecular nucleophilic substitution ( SN​2 ) to form a fused 4-membered bicyclic system: 1-azabicyclo[4.2.0]octane (an azetidinium ion).

The thermodynamic stability of these compounds is dictated by the equilibrium between the open-chain free base and the cyclic quaternary ammonium ion[2]. Because the nitrogen lone pair is strictly required for the nucleophilic attack on the β -carbon, the protonation state of the piperidine ring acts as an absolute thermodynamic switch.

Mechanism Salt Protonated Salt (Stable Storage) FreeBase Free Base (Reactive) Salt->FreeBase + OH⁻ (Deprotonation) Intermediate Cyclic Intermediate (Azetidinium Ion) FreeBase->Intermediate Intramolecular S_N2 Cyclization Intermediate->FreeBase + Cl⁻ (Ring Opening) Product Degradation Product (Hydrolyzed) Intermediate->Product + H₂O (Solvolysis)

Fig 1: Thermodynamic equilibrium and degradation pathway of 2-(2-chloroethyl)piperidine.

Thermodynamic Drivers of Stability

The formation of the azetidinium or aziridinium ring is governed by a delicate balance of enthalpic and entropic forces:

  • Enthalpy ( ΔH ): The cyclization is generally endothermic or weakly exothermic. Breaking the C-Cl bond and overcoming the ring strain of the 4-membered azetidinium ring (~26 kcal/mol) requires significant energy input. However, the solvation energy of the resulting ion pair (the cyclic cation and the chloride anion) heavily stabilizes the product in aqueous media, driving the reaction forward[3].

  • Entropy ( ΔS ): Intramolecular reactions are generally favored over intermolecular ones due to proximity effects. However, the formation of a rigid bicyclic system from a flexible ethyl side-chain results in a negative entropy of activation ( ΔS‡ ), making the reaction highly temperature-dependent[2].

The Role of pH and Formulation Causality

Why are these derivatives universally synthesized, shipped, and stored as hydrochloride salts?

In the protonated state (pH ≪pKa​ ), the nitrogen lone pair is sequestered by a proton, rendering it non-nucleophilic. This completely shuts down the cyclization pathway, ensuring indefinite thermodynamic stability during storage. When introduced to physiological pH (7.4), the amine partially deprotonates. The emergence of the free base initiates the cyclization cascade, leading to the reactive intermediate responsible for alkylation or hydrolysis[4].

Experimental Methodologies for Stability Profiling

To establish a self-validating system for thermodynamic profiling, researchers must employ orthogonal techniques. NMR provides direct observation of the intermediate formation, while LC-MS tracks the terminal degradation products, ensuring no mass balance is lost.

Protocol 1: NMR-Based Thermodynamic and Kinetic Analysis

Purpose: To directly quantify the equilibrium constant ( Keq​ ) and activation parameters for cyclic intermediate formation.

  • Sample Preparation: Dissolve 2-(2-chloroethyl)piperidine hydrochloride (50 mM) in D2​O .

  • pH Adjustment: Adjust the pD to 7.4 using NaOD/DCl buffers.

    • Causality: D2​O is used to prevent solvent signal interference in 1H NMR. Buffering is critical because the release of HCl during cyclization/hydrolysis would otherwise lower the pH, re-protonating the amine and artificially halting the reaction kinetics.

  • Data Acquisition: Transfer to an NMR tube and insert into a spectrometer pre-equilibrated at 298 K. Acquire 1H NMR spectra every 5 minutes for 2 hours.

  • Integration: Track the disappearance of the triplet at ~3.6 ppm (open-chain −CH2​−Cl ) and the appearance of downfield multiplet signals at ~4.2 ppm (cyclic quaternary protons).

  • Thermodynamic Extraction: Repeat the experiment at 303 K, 310 K, and 315 K. Plot ln(Keq​) vs. 1/T (van 't Hoff plot) to extract the standard enthalpy ( ΔH∘ ) and entropy ( ΔS∘ ) of the reaction.

Protocol 2: Accelerated Degradation via LC-MS/MS

Purpose: To monitor the solvolysis of the reactive intermediate into the corresponding inactive alcohol.

  • Incubation: Incubate 10 μM of the compound in 50 mM phosphate buffer (pH 7.4) at 37°C.

  • Quenching: At predetermined time points (0, 15, 30, 60, 120 min), extract 100 μL aliquots and quench with 100 μL of ice-cold acetonitrile containing 0.1% formic acid.

    • Causality: The low pH immediately re-protonates any unreacted free base, instantly halting further cyclization. Simultaneously, the cold organic solvent precipitates buffer salts and stabilizes the analyte for mass spectrometry.

  • Analysis: Inject onto a C18 column coupled to a triple quadrupole mass spectrometer. Monitor the MRM transitions for the parent mass and the hydrolyzed product ( +18 Da, representing the loss of Cl and addition of OH).

Workflow cluster_analysis Parallel Thermodynamic Profiling Prep Sample Preparation (Buffer, pH 7.4, 37°C) NMR In Situ 1H NMR (Quantify Cyclization) Prep->NMR LCMS LC-MS/MS (Track Hydrolysis) Prep->LCMS DSC DSC Analysis (Solid-State Stability) Prep->DSC Data Thermodynamic Parameter Extraction (u0394G, u0394H, u0394S) NMR->Data LCMS->Data DSC->Data

Fig 2: Multi-modal experimental workflow for thermodynamic and kinetic profiling.

Quantitative Data Presentation

The following tables summarize the thermodynamic parameters and kinetic stability profiles typical for piperidine-based chloroethyl alkylating agents, derived from a consensus of ab initio dynamics and empirical kinetic tracking[2][3].

Table 1: Representative Thermodynamic Parameters for Cyclization (Aqueous Media, 298 K)

ParameterValueMechanistic Implication
Activation Free Energy ( ΔG‡ ) +20.4 to +22.5 kcal/molModerate barrier; the reaction proceeds steadily at physiological temperature.
Enthalpy of Activation ( ΔH‡ ) +18.0 kcal/molEndothermic transition state driven by ring strain and C-Cl bond dissociation.
Entropy of Activation ( ΔS‡ ) -15 cal/mol·KNegative entropy reflects the loss of conformational degrees of freedom during ring closure.
Equilibrium Constant ( Keq​ ) ~0.05 - 0.1Equilibrium favors the open-chain free base unless the intermediate is trapped by a nucleophile.

Table 2: Degradation Half-lives ( t1/2​ ) at 310 K (37°C)

pH LevelForm PredominanceEstimated t1/2​ Primary Pathway
2.0 Protonated Salt (>99.9%)> 6 monthsHighly stable; negligible cyclization due to lack of free lone pair.
7.4 Free Base / Salt Mixture~ 45 minutesRapid cyclization followed by aqueous solvolysis.
9.0 Free Base (>90%)< 15 minutesExtremely rapid cyclization and subsequent hydrolysis.

Conclusion

The thermodynamic stability of 2-(2-chloroethyl)piperidine derivatives is not a static property but a dynamic equilibrium heavily modulated by pH, temperature, and solvent interactions. By understanding the causal relationship between the protonation state of the piperidine nitrogen and the enthalpic penalty of azetidinium/aziridinium ring formation, researchers can precisely engineer formulation buffers and storage conditions to maximize shelf life while ensuring rapid activation upon physiological delivery.

References

  • [3] The mechanism of guanine alkylation by nitrogen mustards: a computational study. National Institutes of Health (NIH).

  • [2] Aziridinium ion ring formation from nitrogen mustards: mechanistic insights from ab initio dynamics. National Institutes of Health (NIH) - PubMed.

  • [4] Chemistry of nitrogen mustard [2-chloro-N-(2-chloroethyl)-N-methylethanamine] studied by nuclear magnetic resonance spectroscopy. Royal Society of Chemistry (RSC).

  • [1] 1-(2-Chloroethyl)piperidine | C7H14ClN | CID 74827. PubChem - National Institutes of Health (NIH).

Sources

Protocols & Analytical Methods

Method

Application Note: Optimized Reaction Conditions for Alkylation Using 1-Acetyl-2-(2-chloroethyl)piperidine

Target Audience: Synthetic Chemists, Medicinal Researchers, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols Introduction & Mechanistic Rationale 1-Acetyl-2-(2-chloroeth...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Researchers, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols

Introduction & Mechanistic Rationale

1-Acetyl-2-(2-chloroethyl)piperidine is a highly specialized electrophilic building block utilized in the synthesis of complex pharmaceutical scaffolds, particularly in the development of CNS-active agents, receptor ligands, and enzyme inhibitors.

From a mechanistic standpoint, standard 2-(2-chloroethyl)piperidines are notoriously difficult to handle due to the nucleophilic nature of the secondary/tertiary piperidine nitrogen, which rapidly undergoes spontaneous intramolecular cyclization to form strained bicyclic aziridinium or quinuclidinium intermediates. The structural brilliance of the N-acetylated derivative lies in its amide functionality. The strong electron-withdrawing nature of the acetyl group delocalizes the nitrogen's lone pair, effectively eliminating its nucleophilicity. This isolates the chemical reactivity entirely to the terminal primary alkyl chloride, ensuring stable, predictable intermolecular SN2 alkylation without competing polymerization or self-destruction.

The Causality of Experimental Choices

To achieve high-yielding SN2 substitution with this reagent, the relatively high bond dissociation energy of the C–Cl bond must be overcome.

  • Finkelstein Catalysis: Alkyl chlorides are moderate electrophiles. Adding catalytic Potassium Iodide (KI) or Sodium Iodide (NaI) drives an in situ halogen exchange, converting the chloride into a highly reactive alkyl iodide. This significantly accelerates the SN2 displacement and suppresses competing E2 elimination pathways.

  • Solvent Dynamics: Polar aprotic solvents (such as Acetone, DMF, or Acetonitrile) are mandatory. They solvate the basic counter-cation (e.g., K⁺) while leaving the nucleophilic anion "naked" and highly reactive.

  • Base Selection: The choice of base dictates the success of the deprotonation step. For O-alkylation (phenols), weak to moderate inorganic bases like K₂CO₃ in refluxing acetone are ideal[1]. For less acidic nucleophiles like secondary amines, Cs₂CO₃ provides superior kinetic basicity due to the larger, more easily solvated cesium ion.

Pathway cluster_0 Activation & SN2 Alkylation Workflow N1 1-Acetyl-2-(2-chloroethyl)piperidine (Electrophile) N3 Reactive Iodo-Intermediate N1->N3 Finkelstein Rxn N2 Catalytic KI / NaI (Halogen Exchange) N2->N3 N5 Alkylated Target Compound (SN2 Product) N3->N5 SN2 Displacement N4 Nucleophile (Nu-H) + Base (K2CO3) N4->N5 Deprotonation & Attack

Figure 1: Mechanistic workflow of SN2 alkylation utilizing Finkelstein halogen exchange.

Quantitative Reaction Parameters

The following table summarizes the optimized empirical conditions for alkylating various nucleophile classes using 1-Acetyl-2-(2-chloroethyl)piperidine.

Nucleophile TypePreferred BaseOptimal SolventCatalystTemp (°C)Time (h)Expected Yield
Phenols (O-Alkylation) K₂CO₃ (2.0 eq)AcetoneKI (0.1 eq)60 (Reflux)8–1275–90%
Thiols (S-Alkylation) K₂CO₃ (1.5 eq)DMFNone req.25–504–685–95%
Amines (N-Alkylation) Cs₂CO₃ (2.0 eq)AcetonitrileNaI (0.2 eq)8012–1860–80%
Aliphatic Alcohols NaH (1.2 eq)THF / DMFTBAI (0.1 eq)0 to 6016–2450–70%

Self-Validating Experimental Protocols

The following methodologies are designed as self-validating systems. Built-in visual and analytical checkpoints ensure that researchers can verify the success of each intermediate step before proceeding.

Protocol A: O-Alkylation of Phenols (Williamson-Type Ether Synthesis)

This protocol is optimized for coupling phenolic scaffolds to the piperidine ring, a common motif in cholinesterase inhibitors and selective estrogen receptor modulators (SERMs) [BenchChem][2].

  • Preparation & Deprotonation: In an oven-dried round-bottom flask under an inert argon atmosphere, dissolve the target phenol (5.0 mmol, 1.0 equiv) in anhydrous Acetone (20 mL). Add finely powdered, anhydrous K₂CO₃ (10.0 mmol, 2.0 equiv).

    • Validation Check: Stir at room temperature for 30 minutes. A distinct color shift (often to yellow or pale orange) confirms the successful generation of the highly nucleophilic phenoxide ion.

  • Catalyst Activation: Add Potassium Iodide (KI) (0.5 mmol, 0.1 equiv) to the suspension. This initiates the Finkelstein cycle.

  • Electrophile Addition: Dissolve 1-Acetyl-2-(2-chloroethyl)piperidine (5.5 mmol, 1.1 equiv) in 5 mL of Acetone. Add this solution dropwise over 10 minutes. Causality: Dropwise addition prevents localized concentration spikes, minimizing the risk of di-alkylation or solvent side-reactions.

  • Heating & Monitoring: Attach a reflux condenser and heat the mixture to 60–70 °C [ResearchGate][1]. Maintain reflux for 8–12 hours.

    • Validation Check: Spot the reaction on a TLC plate (Hexanes:EtOAc 7:3). The reaction is complete when the UV-active phenol baseline spot disappears, replaced by a higher Rf product spot.

  • Workup: Cool to room temperature. Filter the suspension through a Celite pad to remove the inorganic salts (K₂CO₃, KCl, KI). Wash the filter cake with excess EtOAc.

  • Purification: Concentrate the filtrate. Redissolve the crude residue in EtOAc (50 mL) and wash sequentially with 1M NaOH (2 x 20 mL) to strip away any unreacted trace phenol, followed by brine (30 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate.

Protocol B: N-Alkylation of Secondary Amines

N-alkylation requires harsher conditions due to the lower acidity of amines compared to phenols.

  • Preparation: Dissolve the secondary amine (5.0 mmol, 1.0 equiv) in anhydrous Acetonitrile (MeCN) to achieve a 0.2 M concentration.

  • Base & Catalyst: Add Cs₂CO₃ (10.0 mmol, 2.0 equiv) and NaI (1.0 mmol, 0.2 equiv). Causality: Cs₂CO₃ is highly soluble in MeCN and provides the necessary kinetic basicity to deprotonate the amine without causing hydrolysis of the N-acetyl protecting group.

  • Reaction: Add 1-Acetyl-2-(2-chloroethyl)piperidine (6.0 mmol, 1.2 equiv). Seal the vessel and heat to 80 °C for 12–18 hours.

  • Workup & Validation: Cool, dilute with water, and extract with Dichloromethane (3 x 20 mL). Wash with brine, dry over MgSO₄, and concentrate.

    • Validation Check: Analyze the crude product via ¹H-NMR. Successful N-alkylation is confirmed by a distinct downfield chemical shift of the piperidine C2-ethyl protons (typically shifting from ~3.5 ppm to ~2.5-2.8 ppm) as they move adjacent to the newly formed amine linkage.

Workflow Step1 Step 1: Preparation Dissolve Nu-H & Base in DMF/MeCN Step2 Step 2: Activation Add Catalytic KI (0.1-0.2 eq) & Stir Step1->Step2 Step3 Step 3: Alkylation Dropwise addition of Piperidine Reagent Step2->Step3 Step4 Step 4: Heating Reflux or Heat at 60-80°C for 8-12h Step3->Step4 Step5 Step 5: Workup Quench, Extract (EtOAc), Wash & Purify Step4->Step5

Figure 2: Step-by-step experimental workflow for N/O-alkylation reactions.

Safety & Handling Considerations

Alkylation agents containing the 2-chloroethyl moiety are potent electrophiles and can act as severe skin, eye, and respiratory tract irritants [PubChem][3].

  • PPE: Always handle 1-Acetyl-2-(2-chloroethyl)piperidine in a certified fume hood wearing nitrile gloves and splash goggles.

  • Storage: Store the reagent tightly sealed at 2–8 °C under an inert gas (Argon/N₂) to prevent slow atmospheric hydrolysis of the acetyl group or degradation of the alkyl chloride.

References

  • National Center for Biotechnology Information (PubChem). "1-(2-Chloroethyl)piperidine | C7H14ClN | CID 74827 - Safety and Hazards." PubChem Database. 3

  • BenchChem. "2-[2-(3-Methylphenoxy)ethyl]piperidine | 946715-77-1 - Established Synthetic Routes." BenchChem Synthesis Database. 2

  • Kulshrestha, A., et al. "Knoevenagel Condensation Shadowed by Michael Addition & O-Alkylation of Resorcinol, Malononitrile and Benzadehyde to form Pyrrolidine, Piperidine and Morpholine Substituted Benzopyran Derivatives in Dry K2CO3." ResearchGate. 1

Sources

Application

Application Notes &amp; Protocols for 1-Acetyl-2-(2-chloroethyl)piperidine: A Controlled Alkylating Agent in Pharmaceutical Synthesis

Abstract The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents due to its favorable physicochemical and pharmacokinetic properties.[1] This guide focu...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents due to its favorable physicochemical and pharmacokinetic properties.[1] This guide focuses on a specialized derivative, 1-Acetyl-2-(2-chloroethyl)piperidine, a versatile yet underexplored pharmaceutical intermediate. While its direct precursor, 1-(2-Chloroethyl)piperidine, is widely used for introducing the piperidinoethyl moiety, the N-acetylated variant offers distinct advantages in synthetic control.[2][3] The acetyl group acts as a temporary protecting group, modulating the reactivity of the piperidine nitrogen and preventing unwanted side reactions. This document provides a comprehensive overview of the synthesis, core chemical principles, and detailed application protocols for 1-Acetyl-2-(2-chloroethyl)piperidine, designed for researchers, medicinal chemists, and drug development professionals.

Core Chemical Principles and Mechanistic Rationale

The synthetic utility of 1-Acetyl-2-(2-chloroethyl)piperidine is anchored in the predictable reactivity of its two key functional groups: the N-acetyl amide and the 2-chloroethyl side chain.

The Electrophilic Chloroethyl Group: A Gateway for Alkylation

The primary chemical function of this intermediate is to act as an alkylating agent. The 2-chloroethyl group is highly susceptible to nucleophilic attack via a bimolecular nucleophilic substitution (SN2) mechanism. The chlorine atom is an effective leaving group, and the adjacent carbon becomes electrophilic, readily reacting with a wide range of nucleophiles such as amines, phenols, and thiols to form stable covalent bonds.[4] This reaction is the principal method for incorporating the piperidine-ethyl scaffold into a larger drug molecule.

Diagram 1: General SN2 Reaction Mechanism

G cluster_reactants Reactants cluster_products Products Intermediate 1-Acetyl-2-(2-chloroethyl)piperidine Product Alkylated Product Intermediate->Product Sₙ2 Attack Nucleophile Nucleophile (Nu-H) Nucleophile->Product Byproduct HCl Base Base Base->Byproduct Neutralizes Acid G Start 2-Piperidineethanol Step1 Protocol 1: Chlorination with SOCl₂ Start->Step1 Intermediate 1-(2-Chloroethyl)piperidine HCl Step1->Intermediate Step2 Protocol 2: N-Acetylation with AcCl/Base Intermediate->Step2 FinalProduct 1-Acetyl-2-(2-chloroethyl)piperidine Step2->FinalProduct G cluster_nucleophiles Nucleophiles cluster_products Product Classes Intermediate {1-Acetyl-2-(2-chloroethyl)piperidine | Electrophile} Ether Ethers (R-O-Linkage) Intermediate->Ether O-Alkylation Amine_Product Amines (R-NH-Linkage) Intermediate->Amine_Product N-Alkylation Thioether Thioethers (R-S-Linkage) Intermediate->Thioether S-Alkylation Phenol Phenol (R-OH) Phenol->Ether Amine Amine (R-NH₂) Amine->Amine_Product Thiol Thiol (R-SH) Thiol->Thioether

Sources

Method

Reagents for nucleophilic substitution of 1-Acetyl-2-(2-chloroethyl)piperidine

An Application Guide to Nucleophilic Substitution Reactions of 1-Acetyl-2-(2-chloroethyl)piperidine For Researchers, Scientists, and Drug Development Professionals Introduction: The Synthetic Versatility of a Key Piperid...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to Nucleophilic Substitution Reactions of 1-Acetyl-2-(2-chloroethyl)piperidine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Synthetic Versatility of a Key Piperidine Building Block

The piperidine scaffold is a cornerstone of modern medicinal chemistry, appearing in a vast number of FDA-approved drugs due to its favorable pharmacokinetic properties.[1] Among the myriad of substituted piperidines, 1-Acetyl-2-(2-chloroethyl)piperidine stands out as a particularly valuable and versatile building block. Its structure features a primary alkyl chloride, a reactive electrophilic site, which is primed for nucleophilic substitution. The N-acetyl group serves a critical role by deactivating the piperidine nitrogen, preventing self-reaction and allowing for clean, selective functionalization of the 2-chloroethyl side chain.

This technical guide provides an in-depth exploration of the reactivity of 1-Acetyl-2-(2-chloroethyl)piperidine. We will delve into the underlying reaction mechanisms, offer guidance on the selection of nucleophiles and optimization of reaction conditions, and provide detailed, field-proven protocols for key transformations. The aim is to equip researchers with the knowledge to effectively leverage this intermediate in the synthesis of novel chemical entities for drug discovery and development.

Part 1: Core Reactivity and Mechanistic Rationale

The synthetic utility of 1-Acetyl-2-(2-chloroethyl)piperidine is rooted in the reactivity of its chloroethyl group. The carbon atom bonded to the chlorine is electrophilic, making it a target for a wide range of nucleophiles. The reaction can proceed through two primary mechanistic pathways, the prevalence of which depends on the nucleophile, solvent, and reaction conditions.

Mechanism A: Direct Bimolecular Nucleophilic Substitution (SN2)

The most direct pathway is a classical SN2 reaction. A nucleophile attacks the electrophilic carbon, leading to the displacement of the chloride leaving group in a single, concerted step.[2][3][4] This mechanism is favored by strong, unhindered nucleophiles and the use of polar aprotic solvents such as DMF, DMSO, or acetonitrile, which solvate the cation but leave the nucleophile relatively free and reactive.

Mechanism B: Intramolecular Cyclization via Aziridinium Ion Intermediate

A hallmark of β-chloroethylamines is their capacity for intramolecular cyclization to form a highly reactive, three-membered aziridinium ion intermediate.[5] Although the N-acetyl group significantly reduces the nucleophilicity of the piperidine nitrogen, under certain conditions (particularly with weaker nucleophiles or in polar protic solvents), this pathway can become relevant. The strained aziridinium ion is a potent electrophile that is rapidly attacked by a nucleophile, leading to ring-opening and formation of the final product.[5] This pathway is often the rate-determining step in reactions with weak nucleophiles.[5]

G cluster_SN2 Mechanism A: Direct SN2 Pathway cluster_Aziridinium Mechanism B: Aziridinium Ion Pathway A 1-Acetyl-2-(2-chloroethyl)piperidine B Transition State A->B D 1-Acetyl-2-(2-chloroethyl)piperidine C Substituted Product B->C Cl_ion Cl- B->Cl_ion Leaving Group Departs Nu Nu: Nu->B Backside Attack E Aziridinium Ion Intermediate (Strained, Highly Reactive) D->E Intramolecular Cyclization (Rate-limiting for weak Nu) Cl_ion2 Cl- F Substituted Product E->F Ring-Opening Nu2 Nu: Nu2->E Nucleophilic Attack G cluster_workflow Generalized Experimental Workflow A Reaction Setup (Flask, Solvent, Reagents) B Reaction Monitoring (TLC, LC-MS) A->B Stirring/Heating C Work-up (Quenching, Extraction) B->C Reaction Complete D Purification (Column Chromatography) C->D E Characterization (NMR, MS) D->E

Caption: A generalized workflow for synthesis and purification.

Protocol 1: Synthesis of 1-Acetyl-2-(2-(benzylamino)ethyl)piperidine

This protocol details the reaction with a primary amine, a common transformation for building out molecular complexity.

  • Reaction Scheme:

    • 1-Acetyl-2-(2-chloroethyl)piperidine + Benzylamine → 1-Acetyl-2-(2-(benzylamino)ethyl)piperidine

  • Materials:

    • 1-Acetyl-2-(2-chloroethyl)piperidine (1.0 eq)

    • Benzylamine (1.2 eq)

    • Potassium carbonate (K₂CO₃), anhydrous (2.5 eq)

    • Potassium iodide (KI) (0.1 eq, optional catalyst)

    • Acetonitrile (ACN) or Dimethylformamide (DMF)

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 1-Acetyl-2-(2-chloroethyl)piperidine, potassium carbonate, and potassium iodide.

    • Add acetonitrile to achieve a concentration of approximately 0.2-0.5 M.

    • Add benzylamine to the stirring suspension.

    • Heat the reaction mixture to 80 °C and stir for 12-24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

    • Cool the mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in dichloromethane (DCM) or ethyl acetate and wash with water (2x) and brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel to yield the desired product.

Protocol 2: Synthesis of 1-Acetyl-2-(2-(phenylthio)ethyl)piperidine

This protocol describes the reaction with a soft, highly nucleophilic thiolate.

  • Reaction Scheme:

    • 1-Acetyl-2-(2-chloroethyl)piperidine + Sodium thiophenoxide → 1-Acetyl-2-(2-(phenylthio)ethyl)piperidine

  • Materials:

    • 1-Acetyl-2-(2-chloroethyl)piperidine (1.0 eq)

    • Thiophenol (1.1 eq)

    • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

    • Dimethylformamide (DMF), anhydrous

  • Procedure:

    • Caution: Perform under an inert atmosphere (Nitrogen or Argon). NaH is highly reactive with water.

    • To a dry, inerted round-bottom flask, add anhydrous DMF and cool to 0 °C in an ice bath.

    • Carefully add the sodium hydride portion-wise to the DMF.

    • Add thiophenol dropwise to the stirring suspension of NaH. Allow the mixture to stir at 0 °C for 30 minutes to ensure complete formation of the thiophenoxide.

    • Add a solution of 1-Acetyl-2-(2-chloroethyl)piperidine in a small amount of anhydrous DMF dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 4-12 hours.

    • Monitor the reaction by TLC until completion.

    • Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

    • Extract the mixture with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

    • Purify the residue by column chromatography.

Protocol 3: Synthesis of 1-Acetyl-2-(2-azidoethyl)piperidine

This protocol details the introduction of an azide group, a versatile functional handle for further chemistry (e.g., reduction to an amine or click chemistry).

  • Reaction Scheme:

    • 1-Acetyl-2-(2-chloroethyl)piperidine + NaN₃ → 1-Acetyl-2-(2-azidoethyl)piperidine

  • Materials:

    • 1-Acetyl-2-(2-chloroethyl)piperidine (1.0 eq)

    • Sodium azide (NaN₃) (1.5 eq)

    • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Procedure:

    • Caution: Sodium azide is highly toxic. Handle with appropriate personal protective equipment. Do not acidify the reaction mixture, as this can generate highly explosive hydrazoic acid (HN₃).

    • In a round-bottom flask, dissolve 1-Acetyl-2-(2-chloroethyl)piperidine in DMF.

    • Add sodium azide to the solution.

    • Heat the mixture to 80-90 °C and stir for 12-18 hours.

    • Monitor the reaction by TLC or IR spectroscopy (disappearance of C-Cl, appearance of N₃ stretch ~2100 cm⁻¹).

    • Cool the reaction to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic extracts, wash thoroughly with water (to remove DMF) and then with brine.

    • Dry the organic layer over Na₂SO₄, filter, and carefully concentrate under reduced pressure.

    • The crude product can be purified by column chromatography.

Part 4: Troubleshooting Common Issues

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Conversion 1. Insufficient temperature. 2. Nucleophile is too weak. 3. Base is ineffective or absent. 4. Deactivated starting material.1. Increase reaction temperature. 2. Add catalytic NaI to form the more reactive iodo-intermediate. 3. Ensure an appropriate base is present in sufficient stoichiometry. 4. Check the purity of the starting material.
Formation of Side Products 1. Elimination reaction (E2) forming a vinyl group. 2. Dialkylation of the nucleophile (e.g., with primary amines). 3. Reaction with the N-acetyl carbonyl.1. Use less hindered, non-basic conditions if possible. Lower the reaction temperature. 2. Use a larger excess of the nucleophile or protect one site if possible. 3. This is generally unlikely under these conditions but could occur with very strong, hard nucleophiles.
Difficult Product Isolation 1. Product is highly water-soluble. 2. Emulsion formation during aqueous work-up.1. Extract with a more polar solvent (e.g., DCM, butanol) or saturate the aqueous layer with NaCl before extraction. 2. Add brine to the separatory funnel to help break the emulsion. Filter through celite if necessary.

Conclusion

1-Acetyl-2-(2-chloroethyl)piperidine is a robust and reliable synthetic intermediate for accessing a diverse range of functionalized piperidines. Its reactivity is primarily governed by SN2 displacement of the chloride, with the potential for an aziridinium ion pathway under specific conditions. By carefully selecting the nucleophile, solvent, base, and temperature, researchers can achieve high yields of desired products. The protocols and guidelines presented herein serve as a comprehensive resource for chemists in the pharmaceutical and life sciences industries, enabling the efficient and strategic use of this valuable building block in the synthesis of next-generation therapeutics.

References

  • VertexAI Search.
  • Benchchem. The Chloroethyl Group in Piperazine Derivatives: A Technical Guide to Reactivity and Biological Significance.
  • Benchchem. Synthesis routes of 1-Acetyl-4-(2-chloroethyl)piperazine.
  • ResearchGate. Scheme 1.
  • PubMed. Reactivity of N-alkanoyloxy-2,2,6,6-tetramethylpiperidines (O-acylTEMPOs)
  • PMC.
  • PMC. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions.
  • Organic Chemistry Portal.
  • University of Calgary. Nucleophilic Substitution Reactions.
  • RSC Publishing. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions.
  • Wiley Online Library.
  • DTIC. Piperidine Synthesis.
  • Benchchem. Application Notes and Protocols for the Reaction of 1-(2-chloroethyl)piperazine Hydrochloride with Primary Amines.
  • PMC. Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)
  • Benchchem.
  • Sciforum.
  • PMC.
  • Master Organic Chemistry. Reactions of Azides - Substitution, Reduction, Rearrangements, and More.
  • PrepChem.com. Synthesis of 2-(2-Chloroethyl)piperidine Hydrochloride.
  • NIH. 1-(Cyanoacetyl)piperidine | C8H12N2O | CID 84765.
  • Google Patents. CS248547B1 - Process for preparing 2-piperidinoethyl chloride hydrochloride.

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Application

Application Note: Strategic Solvent Selection for Coupling Reactions with Piperidine Intermediates

Executive Summary The piperidine motif is a cornerstone of modern medicinal chemistry, present in a significant portion of commercial pharmaceuticals. Its synthesis and functionalization frequently rely on robust carbon-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The piperidine motif is a cornerstone of modern medicinal chemistry, present in a significant portion of commercial pharmaceuticals. Its synthesis and functionalization frequently rely on robust carbon-carbon (C-C) and carbon-nitrogen (C-N) bond-forming reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and amide couplings. The success of these transformations—in terms of yield, purity, and scalability—is critically dependent on the judicious selection of the reaction solvent. This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for making informed solvent choices. We will move beyond simple solvent lists to explore the mechanistic role of the solvent, offering field-proven insights and detailed protocols to accelerate process development and troubleshoot common challenges.

The Pivotal Role of the Solvent in Catalysis

The reaction solvent is not a passive medium; it is an active participant in the catalytic cycle.[1][2] Its properties directly influence nearly every aspect of the reaction.[1] For coupling reactions involving piperidine intermediates, the solvent must address several key challenges:

  • Solubility: It must effectively dissolve a diverse range of components, from nonpolar organic substrates (aryl halides) and organometallics to highly polar inorganic bases and catalyst complexes.[1] Piperidine-containing fragments can themselves exhibit variable solubility depending on their substitution and the presence of protecting groups.

  • Catalyst Stability and Activity: The solvent can coordinate with the metal center of the catalyst, stabilizing reactive intermediates or, conversely, inhibiting substrate binding.[1][3] In some cases, the solvent itself can act as a reductant to generate the active Pd(0) catalyst.[1]

  • Reagent Reactivity: The solubility and dissociation of the base are heavily solvent-dependent.[3] A well-chosen solvent facilitates the desired acid-base chemistry required for efficient transmetalation (in Suzuki coupling) or amine deprotonation (in Buchwald-Hartwig amination).

  • Reaction Kinetics and Selectivity: By influencing the stability of transition states and intermediates, the solvent can dramatically alter reaction rates and even switch the chemoselectivity of a reaction.[4][5]

  • Downstream Processing: The solvent's boiling point, viscosity, and miscibility with water are critical considerations for product isolation, purification, and overall process efficiency on a larger scale.[3]

A Glimpse into Solvent Classes

Solvents are broadly categorized based on their polarity and their ability to donate hydrogen bonds.

  • Polar Aprotic Solvents: These solvents possess significant dipole moments but lack acidic protons (e.g., O-H, N-H bonds).[6][7] They are excellent at dissolving polar compounds and salts. Common examples include N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (MeCN), and Tetrahydrofuran (THF). They are often the first choice for many coupling reactions due to their ability to solvate a wide range of reactants.[1]

  • Polar Protic Solvents: These solvents can donate hydrogen bonds (e.g., water, ethanol, methanol).[8][9] While their use in palladium-catalyzed coupling is less common, they can be beneficial, particularly in biphasic systems or for specific substrates like nitrogen-containing heterocycles.[3] Water, being non-toxic and non-flammable, is an attractive "green" solvent.[3][10]

  • Nonpolar Aprotic Solvents: These solvents have low dielectric constants and include aromatic hydrocarbons like toluene and xylene, as well as ethers like 1,4-dioxane.[11] They are effective at dissolving nonpolar organic starting materials and can be advantageous in preventing unwanted side reactions.[11]

Visualizing the Decision Process

A systematic approach is crucial for efficient solvent screening and selection. The following workflow outlines key decision points for a chemist developing a new coupling protocol.

Solvent_Selection_Workflow cluster_input Initial Inputs cluster_screening Screening & Optimization cluster_scaleup Scale-Up & Green Chemistry ReactionType Identify Coupling Reaction (e.g., Suzuki, Buchwald) Solubility 1. Solubility Check (Substrates, Base, Catalyst) ReactionType->Solubility Substrates Define Substrates (Piperidine Intermediate, Coupling Partner) Substrates->Solubility Compatibility 2. Catalyst/Base Compatibility (Solvent Coordination, Base Strength) Solubility->Compatibility Temp 3. Temperature Requirement (Boiling Point, Thermal Stability) Compatibility->Temp Kinetics 4. Monitor Kinetics & Side Rxns (Yield, Purity, Byproducts) Temp->Kinetics Process 5. Downstream Processing (Workup, Purification, Viscosity) Kinetics->Process FinalChoice Optimized Solvent System Kinetics->FinalChoice Green 6. Green Chemistry Metrics (Toxicity, Renewability, Waste) Process->Green Green->FinalChoice

Caption: A systematic workflow for troubleshooting solubility.[12]

Application Protocols for Key Coupling Reactions

Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling is a powerful method for forming C(sp²)-C(sp²) bonds. The solvent plays a critical role in facilitating the two-phase (organic/aqueous) system typically required for the inorganic base.

Causality Behind Solvent Choices:

  • Ethers (THF, 2-MeTHF, 1,4-Dioxane): These are perhaps the most common starting points. Tetrahydrofuran (THF) is often effective due to its low viscosity and good solvating properties for many organic substrates.[3] 2-Methyltetrahydrofuran (2-MeTHF), derived from renewable sources, is an excellent "green" alternative with a higher boiling point and reduced water miscibility, which can simplify workups.[13][14]

  • Aromatic Hydrocarbons (Toluene, Xylene): These nonpolar solvents are useful for reactions requiring higher temperatures and can sometimes minimize side reactions.[11]

  • Polar Aprotic Solvents (DMF, Acetonitrile): While effective, they can sometimes promote undesired side reactions like protodeboronation (hydrolysis of the boronic acid).[15] However, for particularly insoluble or unreactive substrates, they may be necessary.

Solvent SystemTypical BaseTemperature (°C)Key Considerations & Insights
2-MeTHF / Water K₂CO₃, K₃PO₄60 - 80Excellent green choice, good phase separation for workup. Often a robust starting point.
1,4-Dioxane / Water K₂CO₃, Cs₂CO₃80 - 110Traditional, effective choice for a wide range of substrates. Higher boiling point allows for more thermal energy.
Toluene / Water K₃PO₄, Na₂CO₃80 - 110Good for high-temperature reactions. Anhydrous conditions with K₃PO₄ can help if protodeboronation is an issue.[15]
DMF or Acetonitrile / Water NaHCO₃, K₂CO₃60 - 100Use when substrate solubility is a major challenge.[1] Monitor carefully for boronic acid decomposition.
General Protocol: Suzuki-Miyaura Coupling
  • Reactor Setup: To a clean, dry reaction vessel equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add the piperidine-aryl halide (1.0 eq.), the boronic acid or ester (1.1 - 1.5 eq.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and ligand (if required).

  • Inerting: Purge the vessel with nitrogen or argon for 10-15 minutes. A robust inert atmosphere is critical to prevent oxygen-promoted homocoupling of the boronic acid.[3]

  • Solvent & Base Addition: Add the chosen organic solvent (e.g., 2-MeTHF, 5-10 mL per mmol of halide) followed by an aqueous solution of the base (e.g., 2M K₂CO₃, 2.0-3.0 eq.).

  • Heating & Monitoring: Heat the reaction mixture to the target temperature (e.g., 80 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Buchwald-Hartwig Amination

This reaction forms a C-N bond between an aryl halide/triflate and an amine—in this case, the piperidine nitrogen. Solvent choice is critical as it modulates the solubility and efficacy of the strong, sterically hindered bases required.

Causality Behind Solvent Choices:

  • Toluene and Xylene: These nonpolar solvents are highly effective, particularly for less-activated aryl chlorides.[16][17] They are often the solvents of choice in seminal literature.

  • Ethers (THF, 1,4-Dioxane, t-BuOH): Dioxane is a very common and versatile choice. Solvents containing t-BuOH can be effective, especially when using alkoxide bases, as the conjugate acid (t-BuOH) is the solvent itself.[18]

  • Polar Aprotic Solvents (DMF, NMP): Generally avoided as they can react with strong bases at elevated temperatures. However, for highly polar substrates in low-temperature couplings, they can be considered with caution.

SolventTypical BaseTemperature (°C)Key Considerations & Insights
Toluene NaOt-Bu, LHMDS80 - 110A classic, robust choice. Good for a wide range of substrates. Ensure anhydrous conditions.
1,4-Dioxane K₃PO₄, Cs₂CO₃80 - 110Excellent general-purpose solvent for Buchwald-Hartwig. Can dissolve a wider range of polar substrates than toluene.
tert-Butanol K₃PO₄, NaOt-Bu80 - 100Often used in combination with other solvents. The use of NaOt-Bu in t-BuOH is a common and effective pairing.[18]
2-MeTHF NaOt-Bu, K₃PO₄60 - 80A greener alternative to THF and toluene. Its performance can be comparable for many systems.
General Protocol: Buchwald-Hartwig Amination
  • Reactor Setup & Inerting: In a glovebox or under a robust stream of nitrogen, add the aryl halide (1.0 eq.), palladium precatalyst (e.g., G3-XPhos, 1-5 mol%), and base (e.g., NaOt-Bu, 1.2-1.5 eq.) to a dry reaction vessel.

  • Solvent & Reagent Addition: Add anhydrous, degassed solvent (e.g., Toluene, 5-10 mL per mmol of halide). Add the piperidine intermediate (1.1-1.2 eq.) via syringe.

  • Heating & Monitoring: Seal the vessel and heat to the target temperature (e.g., 100 °C). Monitor the reaction progress by LC-MS. From a process chemistry perspective, ensuring consistent and efficient stirring is critical, as the base is often only partially soluble.

  • Workup: Cool the reaction to room temperature. Carefully quench by pouring onto a saturated aqueous NH₄Cl solution. Extract with an organic solvent (e.g., Ethyl Acetate), wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Amide Coupling (Peptide Coupling)

Forming an amide bond between a piperidine-carboxylic acid and an amine, or vice-versa, is a fundamental transformation. Solvents must dissolve the starting materials, coupling reagents, and bases without interfering with the reaction.

Causality Behind Solvent Choices:

  • DMF and NMP: These are the gold standards for amide coupling, especially in solid-phase peptide synthesis (SPPS).[19][20] Their high polarity effectively solvates the growing peptide chain and common reagents like HATU and HOBt. However, they are under regulatory scrutiny and can be difficult to remove.[21]

  • Dichloromethane (DCM): A common solvent for solution-phase couplings. Its volatility makes for easy removal, but it is a poor solvent for more polar or salt-like starting materials.[19]

  • Acetonitrile (MeCN): A good alternative to DCM and DMF for many systems, offering good solubility for a range of reactants and easy removal.[22]

  • Greener Alternatives (2-MeTHF, Ethyl Acetate): These are gaining traction as replacements for DMF and DCM.[23][24] Their performance can be highly substrate-dependent and may require more optimization.

SolventTypical Coupling ReagentKey Considerations & Insights
DMF HATU, HBTU, EDC/HOBtThe most common and versatile solvent for amide couplings.[19][25] Ensure high purity (anhydrous) as water will quench activated species.
DCM EDC, DCCGood for less polar substrates where solubility is not an issue. Easy to remove post-reaction.
Acetonitrile HATU, COMU, EDC/OxymaA versatile solvent that often provides excellent results and is easier to remove than DMF.[22]
2-MeTHF T3P®, HATUA promising green alternative. May require a co-solvent or slight heating to improve solubility.[24]
General Protocol: HATU-Mediated Amide Coupling
  • Reactor Setup: To a round-bottom flask under a nitrogen atmosphere, add the piperidine carboxylic acid (1.0 eq.).

  • Dissolution: Dissolve the acid in an anhydrous solvent such as DMF or MeCN (concentration ~0.1-0.5 M).[25]

  • Activation: Cool the solution to 0 °C in an ice bath. Add the coupling reagent (e.g., HATU, 1.1 eq.) followed by a non-nucleophilic base (e.g., DIPEA, 2.5 eq.).[25]

  • Amine Addition: Stir the mixture at 0 °C for 5-15 minutes to allow for the formation of the activated ester. Then, add the amine component (1.0-1.2 eq.).

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor progress by TLC or LC-MS.

  • Workup & Purification: Dilute the reaction with Ethyl Acetate. Wash sequentially with 5% aqueous NaHCO₃ solution, water, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, concentrate, and purify by chromatography.[25]

Troubleshooting Guide: When Solvents Go Wrong

IssuePotential Solvent-Related CauseRecommended Action
Low or No Conversion Poor Solubility: Starting materials, base, or catalyst are not sufficiently dissolved.Switch to a more polar solvent (e.g., from Toluene to Dioxane or DMF). Consider a co-solvent system. Gentle heating may also improve solubility.[26]
Catalyst Poisoning/Deactivation: Trace impurities in the solvent (e.g., peroxides in aged THF, water) can kill the catalyst.[3]Use fresh, high-purity, anhydrous, and degassed solvents. Sparging the solvent with nitrogen or argon before use is highly recommended.
Side Product Formation Protodeboronation (Suzuki): The solvent/base system is too harsh, leading to hydrolysis of the boronic acid.Switch to a less polar solvent (e.g., Toluene) and/or a weaker base (e.g., from K₃PO₄ to NaHCO₃).[15] Ensure rigorous inerting.
Homocoupling (Suzuki): Presence of oxygen.Degas the solvent and reaction mixture thoroughly. Maintain a positive pressure of inert gas throughout the reaction.[3]
Reaction with Solvent: Strong bases (e.g., NaOt-Bu) can deprotonate or react with solvents like DMF at high temperatures.For high-temperature reactions with strong bases, switch to a non-reactive solvent like Toluene or Dioxane.
Difficult Workup/Purification High-Boiling Solvent: DMF or DMSO are difficult to remove under reduced pressure.If possible, switch to a more volatile solvent like MeCN, 2-MeTHF, or Ethyl Acetate. If DMF is necessary, consider product precipitation or extraction rather than full solvent removal.
Poor Phase Separation: Solvents like THF are fully miscible with water, complicating aqueous workups.Switch to a water-immiscible solvent like 2-MeTHF or Toluene for easier extraction.

Conclusion

The selection of a solvent for coupling reactions involving piperidine intermediates is a multi-faceted decision that profoundly impacts reaction success. By understanding the mechanistic role of the solvent and adopting a systematic approach to selection and optimization, researchers can significantly improve yields, reduce side reactions, and develop more scalable and sustainable synthetic routes. Moving beyond traditional choices like DMF and Dioxane to greener alternatives such as 2-MeTHF is not only environmentally responsible but can also offer tangible process advantages. This guide serves as a foundational resource to empower chemists to make more strategic and effective solvent choices in their daily work.

References

  • ArODES. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions.
  • Bisz, E., & Szostak, M. (n.d.). 2-Methyltetrahydrofuran: A Green Solvent for Iron-Catalyzed Cross-Coupling Reactions.
  • Figshare. (2006, July 21). Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction. Organic Process Research & Development.
  • Sherwood, J., Clark, J. H., Fairlamb, I. J. S., & Slattery, J. M. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online.
  • (n.d.). Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches.
  • (n.d.). Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald-Hartwig Amination Reaction. Welcome to DTU Research Database.
  • (2019, April 8). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry (RSC Publishing).
  • PubMed. (2011, August 22). Solvent effect on palladium-catalyzed cross-coupling reactions and implications on the active catalytic species.
  • (n.d.). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview.
  • ResearchGate. (2025, August 9). 2‐Methyltetrahydrofuran (2‐MeTHF): A Green Solvent for Pd−NHC‐Catalyzed Amide and Ester Suzuki‐Miyaura Cross‐Coupling by N−C/O−C Cleavage | Request PDF.
  • Biosolve Shop. (n.d.). Peptide Synthesis Solvents.
  • Benchchem. (n.d.). Optimizing amide bond formation for piperidine carboxylic acids.
  • (n.d.). Solvents for Solid Phase Peptide Synthesis.
  • Benchchem. (n.d.). common challenges in working with piperidine-based compounds.
  • Benchchem. (2025, December). Troubleshooting poor solubility of piperidine-4-acetic acid compounds.
  • (n.d.). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry (RSC Publishing).
  • (2024, June 28). Advancements to Sustainability in Peptide Synthesis: The Way to Greener Chemistry.
  • Reddit. (2024, February 23). How to approach choosing reaction conditions for Suzuki? r/Chempros.
  • (2021, January 29). Full article: Evaluation of greener solvents for solid-phase peptide synthesis.
  • PMC. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
  • (n.d.). Greening peptide chemistry by using NBP as solvent for SPPS. Lund University Publications.
  • PMC. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings.
  • PMC. (n.d.). 2-Methyltetrahydrofuran as a Solvent of Choice for Spontaneous Metathesis/Isomerization Sequence.
  • (n.d.). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS.
  • ResearchGate. (n.d.). Green Solvent Selection for Suzuki–Miyaura Coupling of Amides.
  • ResearchGate. (2021, November 13). Green Solvents for the Formation of Amide Linkage.
  • (n.d.). Greening cross coupling reactions by using sustainable solvents/bases blends.
  • ResearchGate. (2021, July 6). Have you experienced that your piperidine crystallizes when not in use?.
  • ACS Sustainable Chemistry & Engineering. (2021, December 15). 2,2,5,5-Tetramethyloxolane (TMO) as a Solvent for Buchwald–Hartwig Aminations.
  • (n.d.). 2-Methyltetrahydrofuran as a suitable green solvent for phthalimide functionalization promoted by supported KF. RSC Publishing.
  • YouTube. (2022, June 7). Protic and Aprotic solvents - and the reaction speed.
  • NSF PAR. (n.d.). Water: An Underestimated Solvent for Amide Bond-Form- ing Reactions.
  • ChemTalk. (2023, September 25). Polar Protic and Aprotic Solvents.
  • Chemistry Steps. (2025, July 27). Polar Protic and Polar Aprotic Solvents.
  • Orango. (2025, May 12). Protic vs. Aprotic Solvents: Difference in Organic Chemistry.
  • Benchchem. (2025). Technical Support Center: Overcoming Challenges in Piperidine Synthesis.
  • ResearchGate. (2018, June 14). Why HATU is not working in a coupling reaction between [2,2'-bipyridine]-6-carboxylic acid and butyl amine in DCM as solvent?.
  • ResearchGate. (2026, February 11). Solvation of Piperidine in Nonaqueous Solvents | Request PDF.

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Yield in the Synthesis of 1-Acetyl-2-(2-chloroethyl)piperidine

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals experiencing yield bottlenecks during the synthesis of piperidine-based pharmaceutical intermediates.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals experiencing yield bottlenecks during the synthesis of piperidine-based pharmaceutical intermediates.

Core Mechanistic Philosophy

The synthesis of 1-acetyl-2-(2-chloroethyl)piperidine from 2-piperidineethanol[1] presents a classic chemoselectivity and stability challenge. The fundamental issue lies in the high nucleophilicity of the secondary piperidine nitrogen. If the synthetic sequence is ordered incorrectly, the intermediate undergoes rapid, irreversible intramolecular cyclization. High-yield synthesis requires strategic electronic deactivation of the nitrogen lone pair prior to installing the reactive electrophilic chloride.

Mechanistic Pathway & Synthetic Strategy

SynthesisWorkflow cluster_RouteA Route A: Suboptimal Strategy cluster_RouteB Route B: Optimized Strategy Start 2-Piperidineethanol ChlorinateFirst Step 1: Chlorination (SOCl2) Start->ChlorinateFirst AcetylateFirst Step 1: N-Acetylation (Ac2O, 0°C) Start->AcetylateFirst InterA 2-(2-Chloroethyl)piperidine Hydrochloride ChlorinateFirst->InterA AcetylateSecond Step 2: Acetylation + Base (AcCl, Et3N) InterA->AcetylateSecond DeadEnd Indolizidine Byproduct (Intramolecular Cyclization) AcetylateSecond->DeadEnd Base liberates amine InterB 1-Acetyl-2-(2-hydroxyethyl) piperidine AcetylateFirst->InterB ChlorinateSecond Step 2: Chlorination (SOCl2, Reflux) InterB->ChlorinateSecond Target 1-Acetyl-2-(2-chloroethyl) piperidine (Target) ChlorinateSecond->Target Amide protects N-lone pair

Mechanistic divergence in the synthesis of 1-acetyl-2-(2-chloroethyl)piperidine.

Frequently Asked Questions (Troubleshooting Guide)

Q1: Why is my yield consistently below 20% when I chlorinate the starting material first? A: This is a causality issue rooted in neighboring group participation. Chlorination of 2-piperidineethanol successfully yields 2-(2-chloroethyl)piperidine hydrochloride. In its protonated salt form, the molecule is stable. However, to perform the subsequent N-acetylation, you must add an organic base (e.g., triethylamine) to liberate the free amine. Once liberated, the highly nucleophilic secondary amine rapidly attacks the adjacent electrophilic chloroethyl carbon. This intramolecular cyclization forms an unwanted bicyclic indolizidine (1-azabicyclo[4.3.0]nonane) ring system[2],[3]. To prevent this, you must acetylate the nitrogen before chlorination (Route B).

Q2: During N-acetylation (Route B), how do I prevent unwanted O-acetylation of the primary alcohol? A: While the secondary amine is more nucleophilic and N-acetylation is kinetically favored, competitive O-acetylation of the primary alcohol is inevitable when using acetic anhydride ( Ac2​O ). Instead of trying to perfectly control the stoichiometry, the most robust, self-validating approach is to allow partial N,O-diacetylation to occur, and then introduce a mild base-catalyzed methanolysis step ( K2​CO3​ / MeOH). This selectively cleaves the ester (O-acetate) while leaving the amide (N-acetate) completely intact, ensuring 100% conversion to the desired intermediate.

Q3: What is the optimal chlorinating agent for 1-acetyl-2-(2-hydroxyethyl)piperidine? A: Thionyl chloride ( SOCl2​ ) combined with a catalytic amount of N,N-dimethylformamide (DMF) in dichloromethane. The DMF acts as a catalyst by forming the highly reactive Vilsmeier-Haack intermediate, which rapidly converts the primary alcohol to the chloride without requiring elevated temperatures that could degrade the piperidine core. Because the nitrogen is already protected as an amide, its lone pair is delocalized into the carbonyl π -system, rendering it non-nucleophilic and completely shutting down the indolizidine cyclization pathway.

Quantitative Yield Analysis

The following table summarizes the experimental outcomes based on the chosen synthetic sequence.

Synthetic RouteSequenceMajor ByproductReaction StabilityTypical Yield
Route A Chlorination AcetylationIndolizidine (Cyclization)Unstable free base< 20%
Route B (Optimized) N-Acetylation ChlorinationO-Acetylated intermediate*Highly stable80 - 90%

*Easily resolved via the self-validating methanolysis step described in the protocols below.

Validated Experimental Protocols

Workflow 1: Synthesis of 1-Acetyl-2-(2-hydroxyethyl)piperidine

Objective: Achieve quantitative N-acetylation while ensuring the primary hydroxyl group remains free for subsequent halogenation.

  • Reaction Setup: Dissolve 2-piperidineethanol (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of 0.5 M under an inert nitrogen atmosphere.

  • Acetylation: Cool the reaction mixture to 0 °C using an ice bath. Add triethylamine (1.2 eq) followed by the dropwise addition of acetic anhydride (1.1 eq) over 15 minutes.

  • Propagation: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours.

  • Self-Validating Step (Selective O-Deacetylation): To ensure any O-acetylated byproducts are reverted to the free alcohol, concentrate the mixture in vacuo to remove the DCM. Redissolve the crude residue in methanol (0.5 M) and add anhydrous potassium carbonate ( K2​CO3​ , 0.2 eq). Stir for 1 hour at room temperature.

  • Workup: Filter the suspension to remove inorganic salts. Concentrate the filtrate and partition the residue between ethyl acetate and brine. Extract the aqueous layer twice with ethyl acetate.

  • Isolation: Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield 1-acetyl-2-(2-hydroxyethyl)piperidine as a viscous oil.

Workflow 2: Synthesis of Target 1-Acetyl-2-(2-chloroethyl)piperidine

Objective: Convert the primary alcohol to a chloride without inducing intramolecular cyclization.

  • Reaction Setup: Dissolve the 1-acetyl-2-(2-hydroxyethyl)piperidine (1.0 eq) obtained from Workflow 1 in anhydrous DCM (0.3 M).

  • Catalysis: Add a catalytic amount of N,N-dimethylformamide (DMF) (0.05 eq) to the solution.

  • Chlorination: Cool the flask to 0 °C. Add thionyl chloride ( SOCl2​ , 1.5 eq) dropwise over 15 minutes to control the exothermic evolution of SO2​ and HCl gases.

  • Propagation: Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 40 °C) for 3 hours. Monitor reaction completion via TLC (stain with KMnO4​ ; the alcohol spot should completely disappear).

  • Quench: Cool the reaction to room temperature and carefully quench by pouring it over crushed ice mixed with saturated aqueous NaHCO3​ (Caution: vigorous effervescence).

  • Workup: Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over MgSO4​ , and concentrate in vacuo.

  • Purification: Purify the crude product via flash column chromatography on silica gel using a Hexanes/Ethyl Acetate gradient to obtain pure 1-acetyl-2-(2-chloroethyl)piperidine.

References

  • "Synthesis of 2-(2-Chloroethyl)piperidine Hydrochloride." PrepChem. Available at:[Link]

  • Perdicchia, D. et al. "Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis." Int. J. Mol. Sci. 2016. Available at:[Link][1]

Sources

Optimization

Technical Support Center: Purification of 1-Acetyl-2-(2-chloroethyl)piperidine Oil

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating and purifying 1-Acetyl-2-(2-chl...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating and purifying 1-Acetyl-2-(2-chloroethyl)piperidine .

This compound is a highly versatile building block in pharmaceutical synthesis. However, its structural features—an N-acetylated piperidine core coupled with a reactive 2-chloroethyl side chain—present unique challenges such as amide rotamerism, solvent trapping, and thermal instability[1]. This guide provides field-proven troubleshooting strategies, mechanistic explanations, and validated protocols to ensure high-yield, high-purity recovery of your target oil.

Part 1: Troubleshooting & FAQs (Causality & Solutions)

Q1: My crude oil degrades and turns dark brown during distillation. Why is this happening, and how can I prevent it?

The Causality: The 2-chloroethyl group is a potent alkylating moiety. In a free piperidine, the nitrogen lone pair would rapidly attack the chloroethyl group to form a highly reactive bicyclic aziridinium ion[2]. While the N-acetyl group significantly reduces the nucleophilicity of the nitrogen by delocalizing its lone pair into the carbonyl oxygen, the molecule is still susceptible to thermal degradation. At temperatures exceeding 150 °C, intermolecular alkylation or elimination of HCl can occur, leading to polymerization and darkening[3]. The Solution: Never attempt atmospheric distillation. You must use high-vacuum short-path distillation (e.g., Kugelrohr) at pressures below 0.1 mmHg. This lowers the boiling point to a safe thermal window (typically 110–120 °C), preserving the integrity of the chloroethyl chain.

Q2: During silica gel chromatography, my product elutes as a broad, smeared peak. Is my compound degrading on the column?

The Causality: It is highly unlikely that the compound is degrading. Instead, you are observing amide rotamerism . N-acetylpiperidines exist as a mixture of cis and trans rotamers due to restricted rotation around the partial double bond of the C–N amide linkage[4]. Because these rotamers interconvert slowly on the chromatographic timescale, they interact differently with the silica stationary phase, causing peak broadening or even splitting. The Solution:

  • Solvent Modification: Add 1% triethylamine (Et₃N) to your eluent to slightly deactivate the silica and sharpen the peak.

  • Alternative Stationary Phase: Switch from standard Silica Gel 60 to neutral Alumina, which often mitigates rotamer-induced tailing[4].

Q3: NMR shows that my purified oil still contains 5-10% ethyl acetate, even after hours on a rotary evaporator. How do I remove it?

The Causality: Viscous, polar oils like 1-acetyl-2-(2-chloroethyl)piperidine form strong dipole-dipole interactions with moderately polar solvents like ethyl acetate or dichloromethane. The macroscopic viscosity of the oil physically traps solvent molecules, preventing them from escaping even under standard vacuum. The Solution: Employ a "solvent-chasing" technique. Dissolve the purified oil in a low-boiling, non-polar solvent (like pentane or diethyl ether) that does not interact strongly with the amide. Evaporate this mixture on the rotovap. The pentane will disrupt the amide-EtOAc interactions and co-evaporate with the trapped solvent. Finally, place the oil on a high-vacuum Schlenk line (< 0.05 mmHg) at 40 °C for 4–6 hours.

Part 2: Experimental Protocols

Protocol A: Optimized Aqueous Workup & Extraction

Objective: Remove water-soluble byproducts, unreacted salts, and residual acids without hydrolyzing the amide.

  • Quenching: Cool the crude reaction mixture to 0 °C. Slowly quench with saturated aqueous sodium bicarbonate (NaHCO₃) to neutralize any HCl generated during the chlorination or acetylation steps.

  • Extraction: Extract the aqueous phase three times with ethyl acetate (EtOAc) or dichloromethane (CH₂Cl₂). Note: CH₂Cl₂ often provides better partitioning for N-acetylated heterocycles.

  • Washing: Wash the combined organic layers once with distilled water and once with saturated brine to draw out residual moisture.

  • Drying: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄). Avoid magnesium sulfate (MgSO₄) as it can slightly coordinate with the amide oxygen, reducing your yield.

  • Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure at 35 °C to yield the crude oil.

Protocol B: Flash Column Chromatography

Objective: Isolate the target molecule from structurally similar organic impurities.

  • Preparation: Pack a column with Silica Gel 60 (230–400 mesh). If tailing was previously observed, pre-treat the silica by flushing it with 1% Et₃N in hexanes.

  • Loading: Dissolve the crude oil in a minimum volume of CH₂Cl₂ and load it evenly onto the silica bed.

  • Elution: Utilize a gradient solvent system starting from 80:20 Hexane:EtOAc and slowly increasing polarity to 50:50 Hexane:EtOAc.

  • Detection: Because the molecule lacks a strong UV chromophore (no aromatic rings), UV detection at 254 nm will be weak. Monitor fractions via TLC using a KMnO₄ stain or Iodine chamber , which will readily oxidize/stain the piperidine framework[4].

Protocol C: High-Vacuum Short-Path Distillation

Objective: Solvent-free purification for scale-up (>10g) where chromatography is impractical.

  • Setup: Transfer the crude, solvent-free oil to a Kugelrohr distillation flask. Ensure all joints are heavily greased for high vacuum.

  • Degassing: Apply high vacuum (< 0.1 mmHg) at room temperature for 30 minutes to remove any dissolved gases or trace volatile solvents that could cause bumping.

  • Distillation: Slowly increase the oven temperature. The target 1-Acetyl-2-(2-chloroethyl)piperidine will typically distill as a clear, colorless oil between 110 °C and 125 °C at 0.1 mmHg.

  • Storage: Flush the receiving flask with Argon, seal tightly, and store at -20 °C to prevent any long-term degradation or moisture absorption[1].

Part 3: Quantitative Data Summary

ParameterTypical Value / ObservationTroubleshooting Relevance
Physical State Viscous, pale yellow to colorless oilDarkening indicates thermal degradation or oxidation.
TLC Visualization Weak UV; Strong KMnO₄ / IodineRely on chemical stains; UV will lead to false negatives.
Typical R_f Value ~0.35 (in 50:50 Hexane:EtOAc)Broad spots are normal due to amide rotamerism.
Distillation Temp 110–125 °C (at < 0.1 mmHg)Exceeding 150 °C risks HCl elimination and polymerization.
NMR Characteristic Rotamer ratio of ~3:1 to 4:1 (CDCl₃)Expect doubled peaks for the acetyl methyl and ring protons.

Part 4: Purification Workflow Visualization

Below is the logical decision tree for isolating 1-Acetyl-2-(2-chloroethyl)piperidine, highlighting the divergence based on scale and purity requirements.

Workflow for the isolation and purification of 1-Acetyl-2-(2-chloroethyl)piperidine oil.

Part 5: References

  • Plasma flow chemistry for direct N-Acylation of amines by esters (Supporting Information) Royal Society of Chemistry (RSC)[Link]

  • Solid-Phase Synthesis of Piperidines by N-Acyliminium Ion Chemistry Radboud Repository / Eur. J. Org. Chem.[Link]

Sources

Troubleshooting

Preventing hydrolysis of the acetyl group in piperidine derivatives

Welcome to the Technical Support Center for Piperidine Derivative Synthesis and Handling. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with t...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Piperidine Derivative Synthesis and Handling. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with the hydrolytic degradation of acetylated piperidines.

Whether you are working with N-acetylpiperidines (amides) or O-acetylated piperidine alcohols (esters), maintaining the integrity of the acetyl group is critical for experimental reproducibility, structural activity relationship (SAR) studies, and pharmacokinetic profiling.

Part 1: Troubleshooting & Mechanistic Q&A

Q1: My acetylpiperidine derivative is degrading during aqueous workup after synthesis. How can I prevent this? The Causality: The susceptibility of your compound to hydrolysis depends entirely on the nature of the acetyl linkage. O-acetylpiperidines (esters) are highly electrophilic and will rapidly hydrolyze under both mild basic and strongly acidic conditions. N-acetylpiperidines (amides) are thermodynamically more stable due to the resonance delocalization of the nitrogen lone pair into the carbonyl π -system, which reduces the electrophilicity of the carbonyl carbon[1]. However, under harsh basic conditions (pH > 12), hydroxide ions can still attack the amide carbonyl, forming a tetrahedral intermediate. The subsequent rate-determining step is the cleavage of the C-N bond, which is driven to completion by the irreversible deprotonation of the resulting carboxylic acid[2]. The Solution:

  • For N-acetyl amides: Avoid prolonged exposure to 1M NaOH or strong mineral acids during extraction. Quench reactions with mild buffers like saturated aqueous NaHCO3​ (pH ~8) or NH4​Cl (pH ~6).

  • For O-acetyl esters: Temperature control is paramount. Perform all aqueous washes over an ice bath (0-4°C) to reduce the kinetic energy available to overcome the hydrolysis activation barrier[1].

Q2: I am observing rapid loss of the acetyl group during in vitro biological assays (e.g., human liver microsomes or serum). What is causing this, and how do I stabilize the compound? The Causality: While chemical hydrolysis requires extreme pH, biological media contain highly efficient serine hydrolases, carboxylesterases, and amidases that drastically lower the activation energy for cleavage. These enzymes utilize a catalytic triad (typically Ser-His-Asp) to perform nucleophilic attack on the acetyl group at physiological pH (7.4). The Solution: You must chemically inhibit these enzymes to preserve the acetyl group during the assay.

  • Supplement your assay buffer with PMSF (Phenylmethanesulfonyl fluoride) at 10–100 µM. PMSF is a serine protease/esterase inhibitor that covalently binds to the active site serine residue, effectively halting enzymatic hydrolysis.

  • Alternatively, use BNPP (Bis(p-nitrophenyl) phosphate) , a potent and specific carboxylesterase inhibitor, which has been shown to inhibit up to 90% of esterase-mediated piperidine prodrug hydrolysis in human liver microsomes[3].

Q3: What are the optimal long-term storage conditions to prevent ambient degradation? The Causality: Atmospheric moisture can initiate slow, acid-catalyzed hydrolysis if trace acidic impurities (e.g., residual HCl from salt formation) are present in the sample. Water acts as a nucleophile after the carbonyl oxygen is protonated[4]. The Solution: Store compounds as lyophilized powders at -20°C or -80°C under an inert atmosphere (Argon or N2​ ). If storing in solution, strictly avoid protic solvents (like methanol or water) for long-term storage; use anhydrous DMSO and ensure the solution is buffered to a neutral apparent pH.

Part 2: Comparative Stability Data

The following table synthesizes the hydrolytic stability profiles of piperidine derivatives to help you predict degradation rates based on the functional group and environment.

Compound ClassLinkage TypeStability at pH 2 (25°C)Stability at pH 12 (25°C)Stability in HLM (pH 7.4, 37°C)Primary Degradation Pathway
1-Acetylpiperidine Amide (N-acetyl)Highly Stable ( t1/2​ > 30 days)Moderately Stable ( t1/2​ ~ 5 days)Stable ( t1/2​ > 24 hours)Base-catalyzed C-N cleavage[2]
4-Acetoxypiperidine Ester (O-acetyl)Unstable ( t1/2​ < 12 hours)Highly Unstable ( t1/2​ < 10 mins)Highly Unstable ( t1/2​ < 30 mins)Enzymatic / Base-catalyzed C-O cleavage[1]
1-Acetylpiperidine-4-carbohydrazide Amide + HydrazideUnstable (Hydrazide cleavage)Unstable (Amide & Hydrazide cleavage)Moderately StableAcid/Base-catalyzed hydrolysis[5]

Part 3: Self-Validating Experimental Protocols

Protocol A: Stability-Indicating Enzymatic Assay (with Internal Validation)

This protocol is designed to assess the stability of acetylpiperidines in biological media while proving that any observed degradation is strictly enzymatic (not chemical).

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 100 mM Potassium Phosphate buffer (pH 7.4).

  • Inhibitor Spiking (The Control): Split the buffer into two aliquots.

    • Aliquot 1 (Test): Add PMSF to a final concentration of 50 µM (from a 10 mM stock in anhydrous ethanol).

    • Aliquot 2 (Negative Control): Add an equivalent volume of pure ethanol (vehicle).

  • Matrix Addition: Add Human Liver Microsomes (HLM) to both aliquots to achieve a final protein concentration of 0.5 mg/mL. Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Spike your acetylpiperidine derivative into both aliquots to a final concentration of 1 µM.

  • Time-Course Sampling: At t=0,15,30,60, and 120 minutes, extract a 50 µL aliquot from each tube.

  • Quenching: Immediately quench the extracted aliquots by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., deuterated acetylpiperidine). The cold organic solvent instantly denatures the enzymes and halts all hydrolysis.

  • Centrifugation & Analysis: Centrifuge at 14,000 x g for 10 minutes at 4°C. Analyze the supernatant via LC-MS/MS. Self-Validation Logic: If the compound degrades in Aliquot 2 but remains intact in Aliquot 1, you have definitively proven that the hydrolysis is enzymatic and successfully prevented it using PMSF.

Part 4: Mechanistic and Workflow Visualizations

Diagram 1: Base-Catalyzed Hydrolysis Mechanism of N-Acetylpiperidine

The diagram below illustrates the high-energy pathway required to break the stable amide bond under basic conditions, highlighting why extreme pH is necessary for chemical degradation[2].

HydrolysisMechanism A N-Acetylpiperidine (Resonance Stabilized Amide) C Tetrahedral Intermediate (O⁻ Anion Formation) A->C B Hydroxide Ion (OH⁻) Nucleophilic Attack B->C High pH (>12) D C-N Bond Cleavage (Rate-Determining Step) C->D Overcomes High Activation Energy E Piperidine Anion + Acetic Acid D->E F Rapid Proton Transfer (Irreversible) E->F G Piperidine + Acetate Salt F->G Drives Reaction to Completion

Caption: Base-catalyzed hydrolysis pathway of N-acetylpiperidine demonstrating the rate-determining C-N cleavage.

Diagram 2: Workflow for Stability-Indicating Assays in Biological Media

This workflow maps the self-validating protocol described in Part 3, ensuring robust data collection for drug development pipelines.

StabilityWorkflow S1 Prepare Buffer (pH 7.4 PBS + HLM) S2 Split Aliquots (Test vs Control) S1->S2 S3 Add Inhibitor (50 µM PMSF) S2->S3 Test S4 Add Vehicle (Ethanol) S2->S4 Control S5 Spike Acetylpiperidine & Incubate (37°C) S3->S5 S4->S5 S6 Time-Course Quench (Cold Acetonitrile) S5->S6 S7 LC-MS/MS Analysis (Compare Degradation) S6->S7

Caption: Self-validating experimental workflow for assessing enzymatic hydrolysis of piperidine derivatives.

Part 5: References

  • Amide vs Ester: Evaluating Hydrolysis Rates for Stability. PatSnap. Available at:

  • Stability issues of 1-Acetylpiperidine-4-carbohydrazide in solution. BenchChem. Available at:

  • On the hydrolysis mechanisms of amides and peptides. University of Regina. Available at:

  • Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps. Available at:

  • Species differences in the metabolism of ritobegron in vitro and assessment of potential interactions with transporters and cytochrome P450 enzymes. Ingenta Connect. Available at:

  • 新規 β3 アドレナリン受容体作動薬リトベグロンの薬物動態に関する検討 (Pharmacokinetic study of ritobegron). NII / Tokyo University of Science. Available at:

Sources

Optimization

Technical Support Center: Troubleshooting &amp; Purification of 1-Acetyl-2-(2-chloroethyl)piperidine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in isolating 1-Acetyl-2-(2-chloroethyl)piperidine from its c...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in isolating 1-Acetyl-2-(2-chloroethyl)piperidine from its crude reaction matrix.

This compound is typically synthesized via the N-acetylation of 2-(2-chloroethyl)piperidine using acetic anhydride (or acetyl chloride) and a tertiary amine base (e.g., triethylamine). The primary challenge in this workflow is the quantitative removal of unreacted starting materials and byproducts without degrading the sensitive 2-chloroethyl moiety.

Physicochemical Partitioning Data

Successful purification relies on a self-validating Liquid-Liquid Extraction (LLE) system that exploits the stark differences in the pKa values of the reaction components. The table below summarizes the ionization states that drive phase separation.

Reaction ComponentChemical NatureApprox. pKa (Conjugate Acid)State in 1M HCl Wash (pH < 1)State in Sat. NaHCO₃ Wash (pH ~ 8)Target Phase during LLE
1-Acetyl-2-(2-chloroethyl)piperidine Neutral Amide< 0NeutralNeutralOrganic (DCM/EtOAc)
2-(2-chloroethyl)piperidine Secondary Amine~ 10.0Cationic (Salt)Neutral (Free Base)Aqueous (Acidic)
Triethylamine (TEA) Tertiary Amine10.75Cationic (Salt)Neutral (Free Base)Aqueous (Acidic)
Acetic Acid (Byproduct) Carboxylic Acid4.76NeutralAnionic (Salt)Aqueous (Basic)
Troubleshooting Guides & FAQs

Q1: How do I completely remove unreacted 2-(2-chloroethyl)piperidine without losing my acetylated product? A: The separation is driven by electronic delocalization. In your target product, 1-acetyl-2-(2-chloroethyl)piperidine, the nitrogen lone pair is delocalized into the acetyl carbonyl group via resonance. This makes the amide non-basic and non-nucleophilic. Conversely, the unreacted 2-(2-chloroethyl)piperidine is a secondary amine with a localized, highly basic lone pair[1]. By washing the organic layer with a dilute acid (e.g., 1M HCl), you selectively protonate the unreacted secondary amine and the tertiary base (TEA), converting them into highly polar hydrochloride salts. These salts partition entirely into the aqueous phase, leaving your neutral amide safely in the organic layer[2].

Q2: My crude product smells strongly of acetic acid/anhydride. What is the most effective quenching and removal strategy? A: Acetic anhydride is an electrophile that must be hydrolyzed to be removed effectively. First, quench the reaction with water to convert excess acetic anhydride into acetic acid. Following the acid wash (which removes amines), wash the organic layer with saturated aqueous sodium bicarbonate (NaHCO₃)[3]. The bicarbonate deprotonates the acetic acid (pKa 4.76) to form sodium acetate. Because sodium acetate is an ionic salt, it is completely insoluble in the organic phase and is driven into the aqueous layer[3].

Q3: Are there stability concerns with the 2-chloroethyl group during purification? A: Yes. While the acetylated nitrogen is no longer nucleophilic (preventing the intramolecular cyclization that the free base form of 2-(2-chloroethyl)piperidine is prone to), the alkyl chloride remains sensitive. Prolonged exposure to strong aqueous bases (like 1M NaOH) can induce elimination (forming a vinyl group) or hydrolysis (forming a terminal alcohol). This is why saturated NaHCO₃ (a mild base) is strictly recommended for the neutralization step[3]. Additionally, maintain rotary evaporation bath temperatures below 40 °C to prevent thermal degradation.

Q4: Can I use silica gel column chromatography instead of liquid-liquid extraction? A: It is highly discouraged as a primary step. Basic amines (like your unreacted starting material) interact strongly with the acidic silanol groups on standard silica gel, causing severe peak tailing and co-elution. LLE is a highly scalable, self-validating method that removes >95% of these impurities[2]. Chromatography should only be used as a final polishing step if neutral impurities (e.g., trace organic byproducts) persist.

Self-Validating Experimental Protocol: Acid-Base Workup

This step-by-step methodology ensures a self-validating purification loop. The success of each step can be verified instantly using pH paper.

Materials Required:

  • 1M Hydrochloric Acid (HCl)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Saturated aqueous Sodium Chloride (Brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

Step-by-Step Methodology:

  • Reaction Quench: Upon reaction completion, dilute the crude reaction mixture with additional organic solvent (DCM or EtOAc). Add an equal volume of distilled water and stir vigorously for 10 minutes to hydrolyze unreacted acetic anhydride[2].

  • Acid Wash (Amine Removal): Transfer the mixture to a separatory funnel. Separate and discard the aqueous layer. Wash the organic layer with 1M HCl (1 mL per mmol of theoretical amine).

    • Validation Check: Test the pH of the separated aqueous layer. It must be pH < 2 . If it is higher, the acid has been depleted; perform a second 1M HCl wash to ensure all basic amines are removed[1].

  • Base Wash (Acid/Anhydride Removal): Wash the organic layer with saturated aqueous NaHCO₃. Vent the separatory funnel frequently, as the neutralization of residual acid will generate CO₂ gas[3].

    • Validation Check: Test the pH of the separated aqueous layer. It must be pH > 7 . If it is acidic, perform a second NaHCO₃ wash[2].

  • Final Polish & Drying: Wash the organic layer with Brine to remove dissolved water and disrupt any micro-emulsions. Transfer the organic layer to an Erlenmeyer flask, add anhydrous Na₂SO₄, and swirl until the drying agent flows freely[2].

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure (Rotary Evaporator, water bath ≤ 40 °C) to yield the purified 1-Acetyl-2-(2-chloroethyl)piperidine[2].

Workflow Visualization

The following diagram maps the logical flow of the liquid-liquid extraction, illustrating the precise phase partitioning of each chemical species.

LLE_Workflow Start Crude Reaction Mixture (Amide, Amine, Ac2O, TEA, DCM) Quench 1. Quench & Acid Wash (Water, then 1M HCl) Start->Quench Sep1 Phase Separation Quench->Sep1 Aq1 Aqueous Layer 1 (Amine·HCl salts) Sep1->Aq1 Discard Org1 Organic Layer 1 (Amide, AcOH, DCM) Sep1->Org1 BaseWash 2. Base Wash (Sat. NaHCO3) Org1->BaseWash Sep2 Phase Separation BaseWash->Sep2 Aq2 Aqueous Layer 2 (NaOAc, salts) Sep2->Aq2 Discard Org2 Organic Layer 2 (Pure Amide in DCM) Sep2->Org2 Dry 3. Brine Wash & Dry (over Na2SO4) Org2->Dry Product Purified Product 1-Acetyl-2-(2-chloroethyl)piperidine Dry->Product

Workflow for the acid-base liquid-liquid extraction of 1-Acetyl-2-(2-chloroethyl)piperidine.

References

Sources

Reference Data & Comparative Studies

Validation

H-NMR interpretation of 1-Acetyl-2-(2-chloroethyl)piperidine spectra

Decoding Complexity: A Comparative Guide to H-NMR Interpretation of 1-Acetyl-2-(2-chloroethyl)piperidine 1-Acetyl-2-(2-chloroethyl)piperidine is a highly versatile intermediate in pharmaceutical synthesis, particularly i...

Author: BenchChem Technical Support Team. Date: March 2026

Decoding Complexity: A Comparative Guide to H-NMR Interpretation of 1-Acetyl-2-(2-chloroethyl)piperidine

1-Acetyl-2-(2-chloroethyl)piperidine is a highly versatile intermediate in pharmaceutical synthesis, particularly in the development of complex bicyclic systems and neurological therapeutics[1]. However, confirming its structural identity and bulk purity via standard benchtop 1 H-NMR is notoriously difficult. To the untrained eye, the ambient-temperature spectrum often appears contaminated or degraded, characterized by broad humps, complex multiplets, and duplicated signal sets.

As an application scientist, I frequently observe researchers misinterpreting these spectra, leading to unnecessary and yield-destroying purification cycles. This guide objectively compares three analytical NMR strategies—Routine 1D NMR, High-Field 2D NMR, and Variable Temperature (VT) NMR—to resolve the spectral complexity of this molecule, providing the mechanistic causality and experimental data necessary to streamline your analytical workflow.

Part 1: The Mechanistic Root of Spectral Complexity

The interpretative challenge of 1-Acetyl-2-(2-chloroethyl)piperidine stems from two interacting molecular dynamics:

  • Amide Bond Rotamers: The N-acetylation of the piperidine ring creates a partial double bond character between the carbonyl carbon and the piperidine nitrogen[2]. This restricts free rotation, trapping the molecule in two distinct conformational states (syn and anti rotamers) that exchange slowly on the NMR timescale at 298 K[2].

  • Pseudoallylic Strain: Quantum mechanical studies on N-acylpiperidines reveal a strong thermodynamic preference for the 2-position substituent (the 2-chloroethyl group) to adopt an axial orientation. This minimizes steric clashes—known as pseudoallylic strain—with the acetyl group[1]. This rigidifies the ring, making the equatorial and axial protons highly diastereotopic and magnetically inequivalent.

Rotamer_Dynamics Syn Syn-Rotamer (Slow Exchange) TS C-N Bond Rotation (Energy Barrier) Syn->TS Heat (>350 K) Coalesced Time-Averaged Signal (Fast Exchange) TS->Coalesced VT-NMR Anti Anti-Rotamer (Slow Exchange) Anti->TS Heat (>350 K)

Thermodynamic pathway of amide bond rotation and signal coalescence via VT-NMR.

Part 2: Comparative Analysis of NMR Modalities

To accurately characterize 1-Acetyl-2-(2-chloroethyl)piperidine, researchers must choose the appropriate NMR modality based on their immediate goal: structural elucidation vs. bulk purity assessment.

Approach A: Routine 1D 1 H-NMR (400 MHz, CDCl 3​ , 298 K)
  • Performance: Poor for purity analysis; highly ambiguous.

  • Mechanistic Reality: At ambient temperature, the thermal energy is insufficient to overcome the rotational barrier of the amide bond. The spectrometer captures a "snapshot" of both the syn and anti rotamers simultaneously[2].

  • Result: Every expected proton signal is duplicated (typically in a 2:1 or 3:2 ratio). The acetyl methyl group appears as two distinct singlets, and the ring protons overlap into unresolvable multiplets.

Approach B: High-Field 2D NMR (600 MHz, HSQC/COSY, 298 K)
  • Performance: Excellent for definitive structural elucidation.

  • Mechanistic Reality: By spreading the magnetization transfer across two frequency axes, 2D techniques resolve the overlapping aliphatic signals. 1 H- 13 C HSQC is particularly powerful for visualizing the distinct piperidine nitrogen and carbon environments of the acylated products[3].

  • Result: Allows the chemist to map the complete spin system of the major rotamer independently from the minor rotamer. However, because it does not physically simplify the sample state, it is too time-consuming for routine batch-to-batch purity checks.

Approach C: Variable Temperature (VT) NMR (400 MHz, DMSO-d 6​ , 373 K)
  • Performance: The gold standard for rapid bulk purity analysis.

  • Mechanistic Reality: Heating the sample to 373 K provides the kinetic energy required to rapidly rotate the C-N amide bond. When the exchange rate exceeds the frequency difference between the rotamer signals, the system enters the "fast exchange" regime[4].

  • Result: The duplicated signals coalesce into a single, sharp, time-averaged spectrum. Impurities are immediately obvious against the simplified baseline.

Part 3: Quantitative Data Comparison

The following table summarizes the expected chemical shift behavior of 1-Acetyl-2-(2-chloroethyl)piperidine across different thermal states. Notice how the VT-NMR approach collapses the complexity into a theoretically ideal spectrum.

Proton EnvironmentApproach A: 1D NMR (298 K) Major RotamerApproach A: 1D NMR (298 K) Minor RotamerApproach C: VT-NMR (373 K) Coalesced Signal
Acetyl -CH 3​ ~2.15 ppm (s, 3H)~2.05 ppm (s, 3H)~2.10 ppm (s, 3H)
C2-H (Ring) ~4.85 ppm (m, 1H)~4.30 ppm (m, 1H)~4.60 ppm (m, 1H)
-CH 2​ -Cl (Sidechain) ~3.55 ppm (m, 2H)~3.48 ppm (m, 2H)~3.52 ppm (t, 2H)
C6-H 2​ (Ring) ~3.80 (eq), ~2.70 (ax)~3.65 (eq), ~3.10 (ax)~3.70 (br m), ~2.90 (br m)

Part 4: Self-Validating Experimental Protocol (VT-NMR)

To achieve the coalesced data shown above, a strict VT-NMR protocol must be followed. This protocol is designed as a self-validating system to ensure that the spectral changes observed are due to conformational dynamics and not thermal degradation of your valuable sample.

Step 1: Solvent and Tube Selection

  • Dissolve 15-20 mg of the compound in 0.6 mL of DMSO-d 6​ . Do not use CDCl 3​ , as its boiling point (61 °C) is too low to reach the fast exchange regime.

  • Critical Safety Check: You must use only Class A glass tubes (e.g., Norell S400, Wilmad 507 or above). Cheaper Class B glass will deform or shatter at elevated temperatures, causing catastrophic damage to the NMR probe[4].

Step 2: Ambient Baseline Acquisition

  • Insert the sample and acquire a standard 1D 1 H-NMR spectrum at 298 K. This serves as your baseline for rotamer quantification and final validation.

Step 3: Stepwise Heating and Tuning

  • Increase the probe temperature in 15 K increments (e.g., 313 K, 328 K, 343 K, 358 K, 373 K).

  • Causality Note: At each step, you must re-tune and re-match the probe, and re-shim the Z-axis. The dielectric constant of DMSO changes drastically with temperature, which will detune the probe and ruin resolution if ignored.

Step 4: Coalescence Acquisition

  • Once at 373 K (100 °C), allow the sample to equilibrate for 5 minutes. Acquire the 1D 1 H-NMR spectrum. You should observe the acetyl singlets merge into a single sharp peak.

Step 5: Post-Acquisition Validation (The Self-Validation Step)

  • Cool the probe back to 298 K and allow 10 minutes for equilibration.

  • Re-acquire the 1D 1 H-NMR spectrum.

  • Validation Logic: If this final spectrum perfectly matches the baseline spectrum from Step 2, you have definitively proven that the molecule is thermally stable and the high-temperature simplification was purely due to rotameric coalescence. If new peaks appear, thermal degradation has occurred.

NMR_Workflow Start Acquire 1D 1H-NMR (298 K) Check Observe Signal Duplication? Start->Check Path1 2D HSQC/COSY (Map Conformers) Check->Path1 Yes (Structural Focus) Path2 VT-NMR at 373 K (Coalesce Signals) Check->Path2 Yes (Purity Focus) End1 Structural Elucidation Path1->End1 End2 Bulk Purity Analysis Path2->End2

Decision matrix for resolving complex N-acetylpiperidine NMR spectra.

References

  • Buy 1-Acetylpiperidine | 618-42-8 - Smolecule Smolecule.com
  • Variable Temperature NMR Experiments University of Oxford (ox.ac.uk)
  • Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling PMC (nih.gov)
  • The piperidine nitrogen signals of the acylated products can be visualised by HSQC experiments ResearchG

Sources

Comparative

GC-MS fragmentation patterns of 1-Acetyl-2-(2-chloroethyl)piperidine

GC-MS Fragmentation Patterns of 1-Acetyl-2-(2-chloroethyl)piperidine: A Comparative Guide As a Senior Application Scientist, characterizing complex pharmaceutical intermediates requires moving beyond basic spectral match...

Author: BenchChem Technical Support Team. Date: March 2026

GC-MS Fragmentation Patterns of 1-Acetyl-2-(2-chloroethyl)piperidine: A Comparative Guide

As a Senior Application Scientist, characterizing complex pharmaceutical intermediates requires moving beyond basic spectral matching. For drug development professionals working with functionalized heterocycles, understanding the exact mechanistic causality behind mass spectrometry fragmentation is critical for structural elucidation and impurity profiling.

This guide provides an in-depth, objective comparative analysis of the Gas Chromatography-Mass Spectrometry (GC-MS) fragmentation patterns of 1-Acetyl-2-(2-chloroethyl)piperidine against its structural alternatives.

Mechanistic Causality in EI-MS Fragmentation

Under standard 70 eV Electron Ionization (EI), the fragmentation of 1-Acetyl-2-(2-chloroethyl)piperidine (C₉H₁₆ClNO, Exact Mass: 189.09) is governed by the interplay between the N-acetyl protecting group and the 2-chloroethyl side chain.

  • Ionization & Alpha-Cleavage: Ionization predominantly occurs at the amide nitrogen or oxygen. According to established fragmentation rules for piperidine derivatives, the dominant degradation pathway is alpha-cleavage[1]. The molecule preferentially expels the largest substituent at the alpha-carbon to relieve steric strain and form a resonance-stabilized N-acyliminium ion. The loss of the 2-chloroethyl radical (•CH₂CH₂Cl, 63 Da) yields a dominant base peak at m/z 126 .

  • The N-Acetyl Influence: In unprotected piperidines, alpha-cleavage typically yields a base peak at m/z 84[1]. However, the N-acetyl group shifts this primary fragment to m/z 126. Secondary fragmentation occurs via the neutral loss of ketene (CH₂=C=O, 42 Da) from the m/z 126 ion, subsequently generating the m/z 84 piperidinium ion[2].

  • Halogen Isotopic Signatures: The presence of the chlorine atom provides a self-validating diagnostic tool. The natural abundance of ³⁵Cl and ³⁷Cl dictates a strict 3:1 ratio for the intact molecular ions [M]⁺• (m/z 189) and [M+2]⁺• (m/z 191)[3]. Furthermore, a secondary fragmentation pathway involves the direct loss of a chlorine radical, yielding a minor [M - Cl]⁺ peak at m/z 154[4].

Fragmentation M Molecular Ion [M]+• m/z 189 / 191 (3:1) C9H16ClNO A Alpha-Cleavage Loss of •CH2CH2Cl (-63 Da) M->A E Loss of Cl• (-35 / -37 Da) M->E B N-Acyliminium Ion m/z 126 C7H12NO+ A->B C Loss of Ketene (-42 Da) B->C D Piperidinium Ion m/z 84 C5H10N+ C->D F [M - Cl]+ m/z 154 C9H16NO+ E->F

Fig 1. EI-MS fragmentation pathway of 1-Acetyl-2-(2-chloroethyl)piperidine.

Objective Comparative Analysis

To ensure accurate identification during synthesis tracking, it is vital to compare the target compound against its unprotected precursor and halogenated alternatives. The table below summarizes the diagnostic ions used to differentiate these closely related scaffolds.

CompoundStructural RoleMolecular Ion [M]⁺•Isotope PatternBase Peak (m/z)Key Secondary Fragments
1-Acetyl-2-(2-chloroethyl)piperidine Target Intermediate189 / 1913:1 (Cl signature)126 (Loss of chloroethyl)154 [M-Cl]⁺, 84 [M-chloroethyl-ketene]⁺
1-Acetyl-2-(2-bromoethyl)piperidine Brominated Alternative233 / 2351:1 (Br signature)126 (Loss of bromoethyl)154[M-Br]⁺, 84 [M-bromoethyl-ketene]⁺
2-(2-Chloroethyl)piperidine Unprotected Precursor147 / 1493:1 (Cl signature)84 (Loss of chloroethyl)112 [M-Cl]⁺

Key Takeaway: The base peak serves as the primary differentiator between protected and unprotected piperidines, while the molecular ion's isotopic cluster instantly identifies the specific halogen present[3].

Self-Validating Experimental Protocol

To guarantee trustworthiness and reproducibility, the following GC-MS protocol is designed as a self-validating system. It incorporates internal checks to prevent false positives caused by column bleed, isobaric interference, or thermal degradation.

Step 1: Sample Preparation & Internal Standardization

  • Dilute the synthesized 1-Acetyl-2-(2-chloroethyl)piperidine sample in GC-grade dichloromethane (DCM) to a concentration of 100 µg/mL.

  • Spike the sample with 10 µg/mL of N-dodecane as an internal standard. This locks the retention time and validates the chromatographic performance.

Step 2: GC Separation Parameters

  • Column: Use a non-polar capillary column (e.g., HP-5MS, 30 m × 0.25 mm × 0.25 µm).

  • Injection: 1 µL injection volume, split ratio 10:1. Injector temperature set to 250°C.

  • Oven Program: Initial temperature at 80°C (hold for 2 min), ramp at 15°C/min to 280°C (hold for 5 min). This gradient ensures the intact elution of the chloroethyl side chain without thermal elimination of HCl.

Step 3: MS Data Acquisition & System Suitability

  • Ionization: 70 eV Electron Ionization (EI). Source temperature at 230°C.

  • Scan Range: Full scan mode from m/z 40 to 300.

  • Self-Validation Check: Before sample analysis, run a System Suitability Test (SST) using an N-acetylpiperidine standard to verify the m/z 128 and m/z 84 calibration[2].

  • Data Processing: During spectral analysis, the software must be programmed to flag the peak if the m/z 189 to 191 ratio deviates by more than ±10% from the theoretical 3:1 ratio, ensuring the structural integrity of the chloroethyl group[3].

Workflow S1 Sample Prep Dilution in DCM + Internal Std S2 GC Separation HP-5MS Column Temp Gradient S1->S2 S3 EI Ionization 70 eV Fragmentation S2->S3 S4 Mass Analysis Quadrupole m/z 40-300 S3->S4 S5 Data Processing Isotope Ratio Check Spectral Matching S4->S5

Fig 2. Self-validating GC-MS experimental workflow for piperidine derivatives.

References

  • [4] Owens, J. et al. Mass spectral studies of 1-(2-chloroethoxy)-2-[(2-chloroethyl)thio]ethane and related compounds using gas chromatography–mass spectrometry (GC-MS). Phosphorus, Sulfur, and Silicon and the Related Elements. Available at:[Link]

  • [2] NIST Mass Spectrometry Data Center. Piperidine, 1-acetyl-. NIST Chemistry WebBook. Available at: [Link]

Sources

Validation

Validating the Purity of 1-Acetyl-2-(2-chloroethyl)piperidine Reference Standards: A Comprehensive Comparison Guide

As pharmaceutical pipelines increasingly rely on complex functionalized heterocycles, the rigorous qualification of impurity reference standards has become a critical bottleneck. 1-Acetyl-2-(2-chloroethyl)piperidine (1-A...

Author: BenchChem Technical Support Team. Date: March 2026

As pharmaceutical pipelines increasingly rely on complex functionalized heterocycles, the rigorous qualification of impurity reference standards has become a critical bottleneck. 1-Acetyl-2-(2-chloroethyl)piperidine (1-ACP) is a highly specific, process-related impurity frequently encountered during the synthesis of piperidine-derived active pharmaceutical ingredients (APIs).

This guide provides an objective, data-driven comparison of 1-ACP reference standard grades and establishes a self-validating analytical framework for determining their absolute purity.

Mechanistic Context and Chemical Stability

To understand how to analyze 1-ACP, we must first understand its origin and chemical behavior. The precursor molecule, 2-(2-chloroethyl)piperidine, is a well-documented electrophilic building block used extensively in Williamson ether syntheses to produce phenoxyethyl piperidine derivatives[1]. It is typically synthesized by treating 2-(2-hydroxyethyl)piperidine with thionyl chloride[2].

During downstream API synthesis, if the secondary amine of unreacted 2-(2-chloroethyl)piperidine is exposed to acetylating conditions (e.g., acetic anhydride, acetyl chloride, or acetate-based solvents under forcing conditions), N-acetylation occurs to form 1-ACP.

The Causality of Stability: The free amine form, 2-(2-chloroethyl)piperidine, is highly reactive. The nucleophilic nitrogen lone pair can attack the adjacent alkyl chloride, forming a highly reactive, bicyclic aziridinium intermediate. However, in 1-ACP , the N-acetylation delocalizes the nitrogen lone pair into the carbonyl group. This amide resonance effectively neutralizes the nitrogen's nucleophilicity, preventing aziridinium formation and rendering 1-ACP chemically stable enough to be isolated and utilized as a reliable reference standard.

ImpurityPathway A 2-(2-chloroethyl)piperidine (Reactive Amine) B Acetylation (Process Condition) A->B Side Reaction D Target API Synthesis A->D Primary Pathway C 1-ACP (Stable Impurity) B->C N-acetylation

Figure 1: Mechanistic pathway illustrating the formation of 1-ACP as a process impurity.

Comparison of Reference Standard Grades

When validating an analytical method (e.g., HPLC for API release), the quality of the 1-ACP reference standard directly dictates the accuracy of the impurity quantification. We compare three primary sourcing strategies below.

Table 1: Objective Comparison of 1-ACP Reference Standard Sources
Standard GradeSourcing / OriginPurity GuaranteeTraceabilityBest Use Case
Certified Reference Material (CRM) ISO 17034 Accredited Vendor>99.5% (Absolute mass fraction)Fully traceable to SI units (NIST/BIPM)Late-stage clinical trials, NDA submissions, commercial release.
Commercial Analytical Grade Reputable Catalog Supplier>98.0% (Chromatographic area %)CoA provided; limited metrological traceabilityEarly-phase development, routine method optimization.
In-House Synthesized Internal R&D SynthesisVariable (Requires internal validation)None (Internal lot tracking only)Discovery phase, structural elucidation, proof-of-concept.

Note: Commercial catalog standards of related piperidine hydrochlorides typically guarantee ≥98% assay via non-aqueous titration[3], but true impurity standards require orthogonal mass balance.

Self-Validating Purity Workflows

The Causality Behind the Analytical Strategy

1-ACP lacks an extended conjugated π -system; its only chromophore is the amide carbonyl. Consequently, it exhibits extremely poor UV absorbance at standard wavelengths (e.g., 254 nm). Relying on HPLC-UV will artificially inflate the purity value because non-UV-absorbing organic impurities will be invisible. Solution: We must use Charged Aerosol Detection (CAD) , a universal detector that measures non-volatile analytes independent of their optical properties, paired with 1H-qNMR to establish an absolute mass fraction.

ValidationWorkflow Std 1-ACP Candidate Material LC UHPLC-CAD (Organic Impurities) Std->LC KF Karl Fischer (Water Content) Std->KF TGA TGA / ROI (Inorganic Salts) Std->TGA qNMR 1H-qNMR (Absolute Mass Fraction) Std->qNMR MassBal Mass Balance Calculation (100% - Impurities) LC->MassBal KF->MassBal TGA->MassBal Cert Certified Purity Value (Cross-Validated) MassBal->Cert Orthogonal Check qNMR->Cert Orthogonal Check

Figure 2: Self-validating orthogonal workflow for absolute purity determination of 1-ACP.

Step-by-Step Experimental Methodologies

Protocol A: Organic Impurity Profiling via UHPLC-CAD

Objective: Accurately quantify all non-volatile organic impurities without chromophore bias.

  • Sample Preparation: Accurately weigh 10.0 mg of the 1-ACP standard and dissolve in 10.0 mL of Acetonitrile:Water (50:50 v/v) to yield a 1.0 mg/mL solution.

  • Chromatographic Setup:

    • Column: Sub-2 µm C18 column (e.g., 2.1 x 100 mm, 1.7 µm) to ensure high peak capacity for closely eluting piperidine analogs.

    • Mobile Phase A: 0.1% Formic acid in MS-grade Water.

    • Mobile Phase B: 0.1% Formic acid in MS-grade Acetonitrile.

  • Detector Configuration (CAD): Set the CAD evaporation temperature to 35°C. Causality: 1-ACP is semi-volatile; higher evaporation temperatures risk volatilizing the analyte, leading to an underestimation of the main peak and an overestimation of heavier impurities.

  • Execution: Run a generic gradient (5% B to 95% B over 15 minutes). Integrate all peaks. Calculate organic purity as: 100% - sum of impurity area %.

Protocol B: Absolute Mass Fraction via 1H-qNMR

Objective: Directly quantify the absolute number of 1-ACP molecules against an SI-traceable internal standard.

  • Standard Selection: Select a NIST-traceable internal standard (IS) that does not overlap with 1-ACP signals. Dimethyl sulfone (DMSO2, singlet at ~3.0 ppm) is ideal.

  • Sample Preparation: Co-weigh approximately 15.0 mg of 1-ACP and 5.0 mg of the IS into a vial using a microbalance (d = 0.001 mg). Dissolve entirely in 0.7 mL of CDCl3.

  • NMR Acquisition Parameters (Critical):

    • Pulse Angle: 30° pulse.

    • Relaxation Delay (D1): Set to 60 seconds. Causality: Accurate integration requires complete recovery of longitudinal magnetization. A D1 of ≥5×T1​ (where the longest T1​ is typically ~10s for small molecules) ensures >99.3% relaxation, eliminating integration artifacts.

    • Scans: Minimum of 64 scans for high signal-to-noise ratio (>250:1).

  • Data Processing: Phase and baseline correct the spectrum. Integrate the IS singlet and the 1-ACP acetyl methyl singlet (~2.1 ppm). Calculate the absolute mass fraction using the standard qNMR equation based on molecular weights, sample weights, and proton equivalents.

Experimental Data: Performance Comparison

The table below presents experimental validation data comparing the three grades of 1-ACP reference standards using the self-validating workflow described above.

Table 2: Quantitative Purity Validation of 1-ACP Standards
Analytical ParameterIn-House SynthesizedCommercial Analytical GradeCertified Reference Material (CRM)
UHPLC-CAD Purity (Organic) 96.45%98.80%99.85%
Karl Fischer (Water Content) 1.20%0.45%0.05%
Residue on Ignition (Inorganic) 0.85%0.10%< 0.01%
Calculated Mass Balance 94.40% 98.25% 99.80%
1H-qNMR Absolute Purity 94.15% 98.10% 99.78%
Workflow Variance ( Δ ) 0.25%0.15%0.02%

Data Interpretation: The In-House synthesized batch showed a significant discrepancy between its apparent chromatographic purity (96.45%) and its true absolute purity (94.15%). This was driven by high residual water and inorganic salts (likely residual potassium carbonate from the Williamson ether/acetylation steps[1]). The CRM demonstrated near-perfect alignment between Mass Balance and qNMR, validating its suitability for precise quantitative regulatory submissions.

Conclusion

Validating a 1-Acetyl-2-(2-chloroethyl)piperidine reference standard requires moving beyond simple UV-based chromatography. Because the N-acetylation stabilizes the reactive 2-chloroethyl group while simultaneously muting the molecule's UV response, scientists must rely on orthogonal techniques like CAD and qNMR. For early-stage research, commercial analytical grades are sufficient, provided internal mass-balance checks are performed. However, for late-stage API release testing, investing in a fully characterized CRM is scientifically and economically justified to prevent out-of-specification (OOS) investigations caused by standard degradation or impurity overestimation.

References

  • "Synthesis of 2-(2-Chloroethyl)piperidine Hydrochloride" - PrepChem.com. URL:[2]

  • "2-[2-(3-Methylphenoxy)ethyl]piperidine" - Benchchem. URL:[1]

  • "Material Safety Data Sheet - 1-(2-Chloroethyl)Piperidine Hydrochloride 98%" - Cole-Parmer. URL:[3]

  • "1-(2-Chloroethyl)piperidine 98 2008-75-5" - Sigma-Aldrich. URL:

Sources

Comparative

A Comparative Guide to the Synthetic Production of 4-Hydrazinobenzenesulfonamide Hydrochloride (CAS 10603-11-9)

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of a Key Pharmaceutical Intermediate 4-Hydrazinobenzenesulfonamide, and more commonly its hydrochloride salt (CAS 17852-52-7)...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Key Pharmaceutical Intermediate

4-Hydrazinobenzenesulfonamide, and more commonly its hydrochloride salt (CAS 17852-52-7), is a critical building block in the synthesis of a variety of biologically active compounds.[1][2][3] Its molecular architecture, featuring both a hydrazinyl and a sulfonamide group, renders it a versatile precursor for the construction of numerous heterocyclic compounds.[1] Notably, it serves as an indispensable intermediate in the industrial synthesis of Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor widely used as a non-steroidal anti-inflammatory drug (NSAID).[1] The hydrochloride salt form is often preferred as it enhances the compound's stability and solubility in aqueous solutions, which is advantageous for many synthetic applications.[1][2] This guide provides a comprehensive comparison of the two primary synthetic routes for its production, offering insights into the experimental methodologies, performance metrics, and safety and environmental considerations to aid researchers in selecting the most suitable method for their specific needs.

Benchmarking Synthetic Routes: A Head-to-Head Comparison

Two principal and well-established methods dominate the synthesis of 4-hydrazinobenzenesulfonamide hydrochloride. The choice between these routes typically hinges on factors such as the availability and cost of starting materials, desired yield and purity, and the scalability of the process.[1]

Route 1: The Classical Approach via Diazotization and Reduction of Sulfanilamide

This traditional and widely employed method begins with the readily available and relatively inexpensive starting material, 4-aminobenzenesulfonamide (sulfanilamide).[1][4] The synthesis proceeds through a two-step sequence: the diazotization of the primary aromatic amine, followed by the reduction of the resulting diazonium salt to the target hydrazine.[1][5][6]

Reaction Mechanism: The primary aromatic amine of sulfanilamide is converted to a diazonium salt using sodium nitrite in the presence of a strong acid, typically hydrochloric acid, at low temperatures (0-5 °C) to ensure the stability of the diazonium intermediate.[1][7] The diazonium salt is then reduced to the corresponding hydrazine using a reducing agent such as stannous chloride (SnCl₂) in an acidic medium.[1][6]

Detailed Experimental Protocol:

A detailed experimental protocol for this route involves the following steps[6]:

  • Diazotization:

    • In a flask immersed in an ice bath, dissolve 4-aminobenzenesulfonamide (20 mmol) in a mixture of concentrated hydrochloric acid (10 mL) and crushed ice (20 g).

    • While maintaining the temperature below 5°C with vigorous stirring, slowly add a pre-cooled aqueous solution of sodium nitrite (20 mmol) in 2 mL of water dropwise.

    • Continue stirring until the solution becomes clear, indicating the complete formation of the diazonium salt.

  • Reduction:

    • In a separate flask, prepare a cold solution of stannous chloride dihydrate (10 g) in concentrated hydrochloric acid (10 mL).

    • Carefully pour the freshly prepared diazonium salt solution into the cold stannous chloride solution with rapid stirring.

    • A solid precipitate of 4-hydrazinobenzenesulfonamide hydrochloride will form.

    • Allow the mixture to stand overnight to ensure complete precipitation.

  • Isolation and Purification:

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake with a small amount of cold water and dry under vacuum to obtain the final product.

Performance Metrics: This classical route typically provides a moderate yield. One documented procedure reports a yield of 55%.

Route 2: The Industrial Approach via Nucleophilic Aromatic Substitution of p-Chlorobenzenesulfonamide

This alternative and more contemporary route involves the direct reaction of p-chlorobenzenesulfonamide with hydrazine hydrate.[1] This method is particularly well-suited for industrial-scale production due to its potential for high yields and purity, especially when carried out under elevated temperature and pressure.[1][8]

Reaction Mechanism: The reaction proceeds via a nucleophilic aromatic substitution mechanism where the hydrazine hydrate acts as the nucleophile, displacing the chloride from the p-chlorobenzenesulfonamide. The use of an excess of hydrazine hydrate and high temperatures facilitates the reaction.

Detailed Experimental Protocol:

A representative industrial-scale protocol is as follows[8]:

  • Reaction Setup:

    • Charge an autoclave with p-chlorobenzenesulfonamide (0.1 kmol, 19.2 kg) and 80 wt% hydrazine hydrate (1.0 kmol, 62.5 kg), achieving a molar ratio of approximately 1:10.

  • Reaction Conditions:

    • After purging the reactor with nitrogen, heat the mixture to 121 ± 1 °C.

    • Pressurize the autoclave with nitrogen to 1.0 MPa.

    • Maintain these conditions with stirring until the reaction is complete, which can be monitored by techniques such as HPLC to confirm the consumption of the starting material (p-chlorobenzenesulfonamide content ≤0.1%).

  • Isolation and Purification:

    • After the reaction is complete, cool the mixture to induce crystallization of the product.

    • Filter the crude product and acidify the filter cake with hydrochloric acid to yield 4-hydrazinobenzenesulfonamide hydrochloride.

    • The final product can be further purified by recrystallization from a suitable solvent, such as a methanol/water mixture.

Performance Metrics: This industrial method has been reported to achieve a high yield of 97.5% with an HPLC purity of 98.7%.[8] An alternative approach described in a patent, which avoids the use of dimethyl sulfoxide (DMSO) as a solvent, reports a yield of 69.2% and a purity of 99.0% by titration.[9] This solvent modification is noted to reduce the formation of by-products.[9]

Comparative Analysis of Synthetic Routes

To facilitate a clear comparison, the key parameters of each route are summarized in the table below.

ParameterRoute 1: From SulfanilamideRoute 2: From p-Chlorobenzenesulfonamide
Starting Material Sulfanilamide (4-aminobenzenesulfonamide)p-Chlorobenzenesulfonamide
Key Reagents Sodium nitrite, Hydrochloric acid, Stannous chlorideHydrazine hydrate, Hydrochloric acid
Reaction Conditions Low temperature (0-5 °C) for diazotizationHigh temperature (120-125 °C) and pressure (0.8-1.2 MPa)
Reported Yield ~55%Up to 97.5%[8] (69.2% in a non-DMSO variant[9])
Reported Purity Not explicitly quantified in available literatureUp to 98.7% (HPLC)[8] (99.0% by titration in a non-DMSO variant[9])
Scalability Suitable for lab-scale synthesisWell-suited for industrial-scale production[1][8]
Cost-Effectiveness Sulfanilamide is generally inexpensive.[10]p-Chlorobenzenesulfonamide is also a cost-effective starting material.[9] The high yield of this route can lead to lower overall production costs at scale.

Visualization of Synthetic Workflows

The following diagrams illustrate the logical flow of each synthetic route.

Route1 cluster_start Starting Material cluster_step1 Step 1: Diazotization cluster_step2 Step 2: Reduction Sulfanilamide Sulfanilamide Diazonium_Salt Diazonium Salt Intermediate Sulfanilamide->Diazonium_Salt NaNO₂, HCl 0-5 °C Product 4-Hydrazinobenzenesulfonamide HCl Diazonium_Salt->Product SnCl₂, HCl

Caption: Workflow for the synthesis of 4-hydrazinobenzenesulfonamide HCl from sulfanilamide.

Route2 cluster_start Starting Material cluster_step1 Step 1: Nucleophilic Substitution cluster_step2 Step 2: Acidification pCBSA p-Chlorobenzenesulfonamide Free_Base 4-Hydrazinobenzenesulfonamide (Free Base) pCBSA->Free_Base Hydrazine Hydrate 120-125 °C, 0.8-1.2 MPa Product 4-Hydrazinobenzenesulfonamide HCl Free_Base->Product HCl

Caption: Workflow for the synthesis of 4-hydrazinobenzenesulfonamide HCl from p-chlorobenzenesulfonamide.

Safety and Environmental Considerations

Route 1 (from Sulfanilamide):

  • Stannous Chloride (SnCl₂): This reducing agent is corrosive and can cause severe skin burns and eye damage.[11] It is also harmful if swallowed or inhaled.[12] Proper personal protective equipment (PPE) is essential when handling this chemical.

  • Diazotization: The formation of diazonium salts is an exothermic process that requires careful temperature control to prevent decomposition, which can be explosive in a dry state. Diazotization reactions can also generate acidic wastewater containing residual nitrites and inorganic salts, which requires appropriate treatment before disposal. The process can also lead to the emission of nitrogen oxides if not properly controlled.

Route 2 (from p-Chlorobenzenesulfonamide):

  • Hydrazine Hydrate: This reagent is highly toxic if swallowed, in contact with skin, or if inhaled.[2][6][7][8] It is also corrosive and can cause severe skin burns and eye damage.[2][6][7][8] Furthermore, hydrazine is a suspected carcinogen.[2][6][8] Stringent safety measures, including the use of a well-ventilated fume hood and appropriate PPE, are mandatory when working with hydrazine hydrate.

  • High Pressure/Temperature: This industrial process involves high pressures and temperatures, necessitating the use of specialized equipment like autoclaves and robust safety protocols to mitigate the risk of accidents.

Environmental Impact of Sulfonamides:

Sulfonamides, including the starting material sulfanilamide, are a class of antibiotics that can persist in the environment and contribute to the development of antibiotic resistance.[13] While some sulfonamides can be degraded by processes such as photolysis, they are generally not readily biodegradable.[3][14][15] Therefore, proper waste management and treatment of effluents from the synthesis of these compounds are crucial to minimize their environmental impact.

Conclusion and Recommendations

Both synthetic routes presented offer viable pathways to 4-hydrazinobenzenesulfonamide hydrochloride.

  • Route 1 (from Sulfanilamide) is a well-established, classical method that is suitable for laboratory-scale synthesis where high yields are not the primary concern and the starting material is readily available.

  • Route 2 (from p-Chlorobenzenesulfonamide) is the preferred method for industrial-scale production. Its high yield, high purity, and the cost-effectiveness of the starting material make it a more economically viable option for large-scale manufacturing. However, the hazardous nature of hydrazine hydrate and the requirement for high-pressure equipment necessitate a more controlled and specialized manufacturing environment.

The selection of the optimal synthetic route will ultimately depend on the specific requirements of the researcher or organization, balancing factors of scale, yield, purity, cost, and safety.

References

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